Disodium (ethoxycarbonyl)phosphonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;ethyl phosphonatoformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O5P.2Na/c1-2-8-3(4)9(5,6)7;;/h2H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRKJDWGEICRTI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)P(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Na2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993096 | |
| Record name | Disodium (ethoxycarbonyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72305-00-1 | |
| Record name | Disodium (ethoxycarbonyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072305001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium (ethoxycarbonyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISODIUM (ETHOXYCARBONYL)PHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YFB1C22IN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the properties of Disodium (ethoxycarbonyl)phosphonate?
An In-depth Technical Guide to Disodium (ethoxycarbonyl)phosphonate
Introduction
This compound is an organophosphorus compound of significant interest to researchers in synthetic and medicinal chemistry. Primarily recognized as a key reagent and intermediate, its main application lies in the synthesis of phosphonoformic acid esters.[1] These esters are often developed as prodrugs of Foscarnet, an antiviral medication used in the treatment of herpesvirus infections.[2] This compound is also known in regulatory contexts as Foscarnet Sodium EP Impurity A.[3]
This technical guide provides a comprehensive overview of the known properties of this compound, its role in drug development, and representative synthetic protocols. The information is intended for researchers, scientists, and drug development professionals engaged in antiviral research and organophosphorus chemistry.
Chemical and Physical Properties
Chemical Identifiers
| Identifier | Value |
| CAS Number | 72305-00-1[5] |
| Molecular Formula | C₃H₅Na₂O₅P[5] |
| Molecular Weight | 198.02 g/mol [1] |
| IUPAC Name | disodium;ethoxycarbonylphosphonate |
| Synonyms | Foscarnet Sodium EP Impurity A, Disodium ethoxycarbonylphosphonate, (Ethoxycarbonyl)phosphonic acid disodium salt, Phosphinecarboxylic acid, dihydroxy-, ethyl ester, oxide, disodium salt[3][4][5] |
Physicochemical Properties
| Property | Value / Description |
| Physical Form | Solid ("Neat")[5] |
| Color | Data not available in searched literature |
| Melting Point | Data not available in searched literature |
| Boiling Point | Data not available in searched literature |
| Solubility | High water solubility is expected for a phosphonate salt[4][6] |
| Stability | Reported to be stable under various pH conditions[4] |
| Storage Temperature | -20°C[1] |
Application in Drug Development
The primary role of this compound in drug development is as a starting reagent for the synthesis of various esters of phosphonoformic acid (PFA, Foscarnet).[1][2] Foscarnet itself is a potent antiviral agent that mimics pyrophosphate and inhibits viral DNA polymerase.[2] However, its ionic nature at physiological pH can limit its cellular permeability.
To overcome this, medicinal chemists synthesize ester prodrugs of Foscarnet. These less polar derivatives can more readily cross cell membranes. Once inside the cell, they are designed to be hydrolyzed by intracellular enzymes, releasing the active Foscarnet molecule. This compound serves as a convenient building block for introducing the phosphonoformate scaffold required for these prodrugs.[2][7]
Experimental Protocols & Synthesis
While a specific, detailed experimental protocol starting directly from this compound is not available in the reviewed literature, a representative synthetic pathway can be constructed based on the well-established Michaelis-Arbuzov reaction, which is cited as the method for preparing triesters of phosphonoformic acid.[2][8] The subsequent hydrolysis of these esters yields the desired mono- and diester products.
Representative Protocol: Synthesis of Phosphonoformic Acid Esters
This protocol is a generalized representation and would require optimization for specific substrates.
-
Step 1: Triester Synthesis (via Michaelis-Arbuzov type reaction)
-
This compound is likely first converted to a more reactive intermediate, such as the corresponding acid chloride or silyl ester, though specific details are not provided in the searched literature.
-
A trialkyl phosphite is reacted with an appropriate alkyl halide. This classic reaction forms a phosphonate triester.[8][9] The reaction is typically performed in a suitable solvent and may require heating.
-
The crude triester is isolated after removal of solvent and byproducts. Purification may be achieved via distillation or chromatography.
-
-
Step 2: Selective Hydrolysis to Di- and Mono-esters
-
The synthesized triester is subjected to controlled hydrolysis to selectively cleave one or two of the ester groups.
-
Acidic Hydrolysis: Refluxing with concentrated aqueous HCl is a common method for cleaving phosphonate esters to the corresponding phosphonic acid.[10] The reaction time can be varied to favor the formation of mono- or di-esters.
-
Silylation-Methanolysis (McKenna Reaction): A milder, two-step alternative involves reacting the ester with bromotrimethylsilane (TMSBr), followed by methanolysis to yield the phosphonic acid.[10] This method is often preferred for substrates sensitive to harsh acidic conditions.
-
The final product is isolated and purified using standard techniques such as crystallization or chromatography.
-
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of phosphonoformic acid ester prodrugs, starting from a phosphonate precursor.
Caption: Synthetic workflow for phosphonoformic acid ester prodrugs.
Spectroscopic Characterization
While specific spectra for this compound were not found, the expected characteristics for a compound of this class are well-understood based on general principles of spectroscopic analysis for organophosphorus compounds.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: This is a crucial technique for phosphonate characterization. A single resonance is expected, with a chemical shift that is highly diagnostic of the phosphorus environment.[11]
-
¹H NMR: The spectrum would show signals corresponding to the ethyl group protons (a triplet for the CH₃ and a quartet for the OCH₂).
-
¹³C NMR: Signals for the two carbons of the ethyl group and the carbonyl carbon would be present. The carbons closer to the phosphorus atom would exhibit coupling (splitting) with the ³¹P nucleus, which is a characteristic feature.[12]
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by characteristic vibrations of the functional groups:
-
P=O Stretch: A strong absorption band is expected, typically appearing around 1250 cm⁻¹.[11]
-
C=O Stretch: A strong absorption from the carbonyl group of the ester is expected in the region of 1700-1750 cm⁻¹.
-
P-O-C Stretch: Absorptions corresponding to the P-O-C linkages would also be present.
Conclusion
This compound is a valuable, specialized reagent primarily utilized in the synthesis of phosphonoformic acid ester prodrugs for antiviral applications. While detailed quantitative physicochemical data is sparse in the public domain, its chemical identity and synthetic utility are well-established. Its properties are consistent with those of other phosphonate salts, namely high water solubility and stability. The synthesis of target prodrugs from this reagent follows established organophosphorus chemistry principles, such as the Michaelis-Arbuzov reaction and subsequent selective hydrolysis. This guide provides a foundational understanding of this compound for professionals in the fields of chemical synthesis and drug discovery.
References
- 1. usbio.net [usbio.net]
- 2. Synthesis of esters of phosphonoformic acid and their antiherpes activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 72305-00-1(this compound) | Kuujia.com [de.kuujia.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. Synthesis and antiviral activity of phosphonoacetic and phosphonoformic acid esters of 5-bromo-2'-deoxyuridine and related pyrimidine nucleosides and acyclonucleosides [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 10. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 11. PHOSPHONATE ESTER - Ataman Kimya [atamanchemicals.com]
- 12. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
An In-depth Technical Guide to the Synthesis and Characterization of Disodium (ethoxycarbonyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of disodium (ethoxycarbonyl)phosphonate, a compound of interest in various chemical and pharmaceutical research domains. This document details the synthetic pathway, including experimental protocols, and outlines the analytical techniques used for its characterization, presenting key data in a structured format for ease of reference.
Introduction
This compound, with the chemical formula C₃H₅Na₂O₅P, is the disodium salt of (ethoxycarbonyl)phosphonic acid.[1][2][3] Its structure combines a phosphonate group with an ethoxycarbonyl moiety, making it a potentially versatile building block or active molecule in various applications. This guide focuses on a reliable two-step synthetic route and the subsequent analytical characterization of the final product.
Synthesis Methodology
The synthesis of this compound is typically achieved through a two-step process:
-
Step 1: Synthesis of Diethyl (ethoxycarbonyl)phosphonate. This intermediate is synthesized via a Michaelis-Arbuzov reaction between triethyl phosphite and ethyl chloroformate.[1][4][5][6]
-
Step 2: Hydrolysis of Diethyl (ethoxycarbonyl)phosphonate. The diethyl ester is then hydrolyzed under basic conditions using sodium hydroxide to yield the target disodium salt.[4][7]
A graphical representation of this synthetic workflow is provided below.
Figure 1: Synthesis workflow diagram.
Experimental Protocols
Step 1: Synthesis of Diethyl (ethoxycarbonyl)phosphonate
-
Reaction: Triethyl phosphite is reacted with ethyl chloroformate in a Michaelis-Arbuzov reaction.[1][4][5][6]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add triethyl phosphite.
-
Heat the triethyl phosphite to a moderate temperature (typically 120-140 °C).
-
Add ethyl chloroformate dropwise from the dropping funnel to the heated triethyl phosphite with stirring. The reaction is exothermic.
-
After the addition is complete, continue heating the reaction mixture for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by techniques such as TLC or ³¹P NMR.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain pure diethyl (ethoxycarbonyl)phosphonate.
-
Step 2: Hydrolysis of Diethyl (ethoxycarbonyl)phosphonate to this compound
-
Reaction: The phosphonate esters are hydrolyzed using an aqueous solution of sodium hydroxide.[4][7]
-
Procedure:
-
Dissolve diethyl (ethoxycarbonyl)phosphonate in a suitable solvent like ethanol or methanol in a round-bottom flask.
-
Prepare an aqueous solution of sodium hydroxide (2 equivalents).
-
Add the sodium hydroxide solution to the solution of the phosphonate ester with stirring at room temperature.
-
Continue stirring the mixture at room temperature or with gentle heating for several hours until the hydrolysis is complete.
-
Monitor the reaction by ³¹P NMR to observe the disappearance of the starting material's signal and the appearance of the product's signal.
-
After completion, the solvent is typically removed under reduced pressure. The resulting solid is the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure disodium salt.
-
Characterization Data
The structure and purity of the synthesized this compound and its precursor, diethyl (ethoxycarbonyl)phosphonate, are confirmed using various spectroscopic techniques.
Diethyl (ethoxycarbonyl)phosphonate
| Property | Value |
| Molecular Formula | C₇H₁₅O₅P |
| Molecular Weight | 210.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 142-145 °C at 9 mmHg |
| Density | ~1.13 g/mL at 25 °C |
¹H NMR (CDCl₃):
-
δ 1.30-1.45 (m, 9H, -CH₃)
-
δ 4.20-4.40 (m, 6H, -OCH₂-)
¹³C NMR (CDCl₃):
-
δ 14.1 (s, -OCH₂C H₃)
-
δ 16.3 (d, JPC ≈ 6 Hz, -P(O)(OCH₂C H₃)₂)
-
δ 63.0 (d, JPC ≈ 6 Hz, -C O₂CH₂CH₃)
-
δ 64.5 (d, JPC ≈ 7 Hz, -P(O)(O CH₂CH₃)₂)
-
δ 165.0 (d, JPC ≈ 225 Hz, -C (O)P)
³¹P NMR (CDCl₃):
-
δ ~ -5 to -10 ppm
FT-IR (neat):
-
~2980 cm⁻¹ (C-H stretch)
-
~1750 cm⁻¹ (C=O stretch, ester)
-
~1250 cm⁻¹ (P=O stretch)
-
~1020 cm⁻¹ (P-O-C stretch)
This compound
| Property | Value |
| Molecular Formula | C₃H₅Na₂O₅P |
| Molecular Weight | 198.02 g/mol [1] |
| Appearance | White solid |
¹H NMR (D₂O):
-
δ 1.25 (t, 3H, -CH₃)
-
δ 4.15 (q, 2H, -OCH₂-)
¹³C NMR (D₂O):
-
δ 14.5 (s, -CH₃)
-
δ 64.0 (s, -OCH₂-)
-
δ 170.0 (d, JPC ≈ 180 Hz, -C(O)P)[8]
³¹P NMR (D₂O):
-
δ ~ 5-10 ppm[9]
FT-IR (KBr):
-
~2980 cm⁻¹ (C-H stretch)
-
~970 cm⁻¹ (P-O⁻ stretch)[7]
Mass Spectrometry (ESI-):
-
Expected m/z for [M-Na]⁻: 175.0
-
Expected m/z for [M-2Na+H]⁻: 152.9
Logical Relationships in Characterization
The characterization process follows a logical progression to confirm the successful synthesis of the target compound.
Figure 2: Logical flow of the characterization process.
Conclusion
This technical guide outlines a straightforward and reliable method for the synthesis of this compound from commercially available starting materials. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the reproducible synthesis and confident identification of this compound for further investigation and application.
References
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, Sodium phosphate (pH 7.4) in 90% H2O /10% D2O, experimental) (HMDB0000223) [hmdb.ca]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to (Ethoxycarbonyl)phosphonate Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Ethoxycarbonyl)phosphonate disodium salt, a key organophosphorus compound, plays a significant role in synthetic chemistry and is of particular interest to the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and synthesis. Detailed experimental protocols for its preparation are outlined, alongside a thorough analysis of its spectral data. Furthermore, this guide elucidates the compound's relevance in drug development, particularly in the context of antiviral therapies, by detailing its relationship to the mechanism of action of viral DNA polymerase inhibitors.
Chemical Structure and Properties
(Ethoxycarbonyl)phosphonate disodium salt, also known by synonyms such as Foscarnet Impurity A, is a phosphonate derivative characterized by an ethoxycarbonyl group attached to the phosphorus atom. The presence of two sodium ions indicates its salt form, which confers high water solubility.
Chemical Structure:
Table 1: Physicochemical Properties of (Ethoxycarbonyl)phosphonate Disodium Salt [1][2][3]
| Property | Value |
| IUPAC Name | Disodium (ethoxycarbonyl)phosphonate |
| Synonyms | Foscarnet Impurity A, Sodium Ethoxycarbonylphosphonate |
| CAS Number | 72305-00-1 |
| Molecular Formula | C₃H₅Na₂O₅P |
| Molecular Weight | 198.02 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | High solubility in water |
Synthesis of (Ethoxycarbonyl)phosphonate Disodium Salt
The synthesis of (ethoxycarbonyl)phosphonate disodium salt is typically a two-step process. The first step involves the formation of a diethyl (ethoxycarbonyl)phosphonate precursor, commonly achieved through a Michaelis-Arbuzov reaction. The subsequent step is the hydrolysis of the diethyl ester to yield the final disodium salt.
Experimental Protocols
Step 1: Synthesis of Diethyl (ethoxycarbonyl)phosphonate (Precursor)
This procedure is based on the principles of the Michaelis-Arbuzov reaction.[4][5][6]
-
Materials:
-
Triethyl phosphite
-
Ethyl chloroformate
-
Anhydrous toluene (or other suitable high-boiling inert solvent)
-
Nitrogen or Argon gas supply
-
-
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle with a magnetic stirrer
-
Distillation apparatus
-
-
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (nitrogen or argon), add triethyl phosphite.
-
Heat the triethyl phosphite to a gentle reflux (approximately 155-160 °C).
-
Slowly add ethyl chloroformate dropwise from the dropping funnel to the refluxing triethyl phosphite. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat the reaction mixture under reflux for 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of ethyl chloride evolution.
-
After cooling to room temperature, the crude diethyl (ethoxycarbonyl)phosphonate can be purified by vacuum distillation.
-
Step 2: Hydrolysis to (Ethoxycarbonyl)phosphonate Disodium Salt
This protocol describes the saponification of the diethyl ester to the disodium salt.[7]
-
Materials:
-
Diethyl (ethoxycarbonyl)phosphonate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether (for precipitation)
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Beaker
-
-
Procedure:
-
Dissolve diethyl (ethoxycarbonyl)phosphonate in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium hydroxide in ethanol. A stoichiometric amount of 2 equivalents of NaOH per equivalent of the phosphonate ester is required.
-
Slowly add the ethanolic NaOH solution to the stirred solution of the phosphonate ester at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
After the reaction is complete, the disodium salt can be precipitated by the addition of diethyl ether.
-
The precipitate is then collected by filtration, washed with diethyl ether, and dried under vacuum to yield (ethoxycarbonyl)phosphonate disodium salt as a white solid.
-
Data Presentation: Spectral Analysis
While specific spectra for (ethoxycarbonyl)phosphonate disodium salt are not widely published in peer-reviewed literature, the expected spectral characteristics can be inferred from data on similar phosphonate compounds and information from suppliers of the analytical standard for Foscarnet Impurity A, who confirm the availability of such data with their products.[1][2][8]
Table 2: Expected Spectroscopic Data for (Ethoxycarbonyl)phosphonate Disodium Salt
| Technique | Expected Observations |
| ¹H NMR | A triplet corresponding to the methyl protons (-CH₃) of the ethoxy group. A quartet corresponding to the methylene protons (-CH₂-) of the ethoxy group. The chemical shifts would be influenced by the electronegative oxygen and the phosphonate group.[9][10] |
| ¹³C NMR | Resonances for the methyl and methylene carbons of the ethoxy group, as well as the carbonyl carbon. The carbon attached to the phosphorus would show coupling (J-coupling) with the ³¹P nucleus.[9][10] |
| ³¹P NMR | A single resonance in the phosphonate region of the spectrum. The chemical shift would be characteristic of a phosphonate with an attached carbonyl group.[11][12][13][14][15][16][17][18][19] |
| FTIR | Characteristic absorption bands for the C=O stretch of the carbonyl group (around 1700-1730 cm⁻¹), P=O stretch (around 1200-1300 cm⁻¹), and C-O stretches.[20][21][22] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the anionic component [C₃H₅O₅P]²⁻ and potentially adducts with sodium. |
Relevance in Drug Development and Signaling Pathways
(Ethoxycarbonyl)phosphonate disodium salt is primarily recognized as a synthetic precursor and a known impurity in the production of Foscarnet (trisodium phosphonoformate), an antiviral medication.[1][2][8] Foscarnet is a pyrophosphate analog that directly inhibits viral DNA polymerase.[23]
Mechanism of Action: Inhibition of Viral DNA Polymerase
Foscarnet, and by extension, the biologically active form derived from its precursors, targets the pyrophosphate binding site of viral DNA polymerase. This inhibition is a key mechanism in antiviral therapy against herpesviruses and HIV. The process can be visualized as a competitive inhibition where the phosphonoformate molecule blocks the site where pyrophosphate would normally be released during DNA chain elongation.[23]
Signaling Pathway Diagram
The following diagram illustrates the workflow of viral replication and the point of inhibition by phosphonoformate.
Caption: Inhibition of Viral DNA Polymerase by Phosphonoformate.
This workflow demonstrates how phosphonoformate, the active form related to (ethoxycarbonyl)phosphonate disodium salt, acts as a direct inhibitor of viral DNA polymerase, thereby halting the replication of viral DNA.
Conclusion
(Ethoxycarbonyl)phosphonate disodium salt is a compound of significant interest due to its role as a precursor and impurity in the synthesis of the antiviral drug Foscarnet. Its synthesis via the Michaelis-Arbuzov reaction followed by hydrolysis is a well-established route for phosphonate production. While detailed, publicly available analytical data for this specific salt is limited, its expected spectral characteristics are well-understood within the context of organophosphorus chemistry. The inhibitory action of the related compound, Foscarnet, on viral DNA polymerase underscores the importance of phosphonates in the development of antiviral therapeutics. This guide provides a foundational understanding for researchers and professionals working with this and similar phosphonate compounds.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Foscarnet Sodium EP Impurity A | CAS No- 72305-00-1 | Simson Pharma Limited [simsonpharma.com]
- 3. CAS 72305-00-1 Foscarnet Impurity A | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. Foscarnet Impurity A synthesis - chemicalbook [chemicalbook.com]
- 5. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Foscarnet Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. Solution-phase synthesis of oligodeoxyribonucleotides using the H -phosphonate method with N -unprotected 5′-phosphite monomers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06619F [pubs.rsc.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. osti.gov [osti.gov]
- 15. Quantitative 31P-NMR spectroscopy for the determination of fosfomycin and impurity A in pharmaceutical products of fosfomycin sodium or calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Validated quantitative 31P NMR spectroscopy for positional isomeric impurity determination in L-α-glycerylphosphorylcholine (L-α-GPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. documentsdelivered.com [documentsdelivered.com]
- 23. Foscarnet Sodium | CNa3O5P | CID 44561 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Disodium (ethoxycarbonyl)phosphonate (CAS 72305-00-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and potential biological relevance of Disodium (ethoxycarbonyl)phosphonate, identified by CAS number 72305-00-1. This compound is notably recognized as Foscarnet Sodium EP Impurity A, a reference standard used in the quality control of Foscarnet Sodium, an antiviral medication.[1][2] This guide is intended to be a valuable resource for professionals in research and drug development who are working with or have an interest in this compound.
Chemical and Physical Properties
Table 1: Chemical Identification of CAS 72305-00-1
| Identifier | Value |
| CAS Number | 72305-00-1 |
| Chemical Name | This compound[3][4] |
| Synonyms | Foscarnet Sodium EP Impurity A[1][2], (ethoxycarbonyl)phosphonic acid, sodium salt (1:2)[5], Phosphinecarboxylic acid, 1,1-dihydroxy-, ethyl ester, 1-oxide, sodium salt (1:2)[4] |
| Molecular Formula | C₃H₅Na₂O₅P[2] |
| Molecular Weight | 198.02 g/mol [1][2] |
| Appearance | White to Off-White Solid |
Table 2: Physical Properties of this compound
| Property | Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in water. | Phosphonates are generally highly water-soluble.[6] |
| Appearance | Neat[4] |
Synthesis and Manufacturing
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, general methodologies for the synthesis of phosphonates and their esters are well-established in organic chemistry and can provide a basis for its preparation.
General Synthesis Strategies for Phosphonate Esters:
The synthesis of phosphonate esters can be achieved through several routes, with the Michaelis-Arbuzov reaction being a classic and widely used method.[7] This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide.
An alternative approach involves the condensation of alcohols with methyl phosphonates, followed by selective demethylation.[8] This method is noted for its generality and relative insensitivity to steric hindrance.
For the synthesis of phosphonic acids from their dialkyl esters, two common methods are acidic hydrolysis (e.g., using concentrated HCl) or a two-step process involving bromotrimethylsilane followed by methanolysis.[9] The resulting phosphonic acid can then be converted to its disodium salt by treatment with a sodium base.
A potential synthetic pathway to this compound could involve the reaction of triethyl phosphite with ethyl chloroformate, followed by selective hydrolysis and salt formation.
Experimental Protocols: Analytical Methodology
As Foscarnet Sodium EP Impurity A, a standardized analytical method for the detection and quantification of this compound is crucial. A high-performance liquid chromatography (HPLC) method has been described for the analysis of foscarnet sodium and its impurities, including Impurity A.
High-Performance Liquid Chromatography (HPLC) for the Determination of Foscarnet Sodium Impurity A
This method is designed for the quality control of Foscarnet Sodium, ensuring the levels of impurities are within acceptable limits.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Chromatographic Column: Zishengtang PAK C18 column (250 mm x 4.6 mm, 5 µm) or equivalent
Reagents:
-
Anhydrous sodium sulfate
-
Glacial acetic acid
-
Sodium pyrophosphate solution (0.1 mol/L)
-
Anhydrous sodium acetate
-
Tetrahexylammonium hydrogen sulfate
-
Methanol
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation:
-
Solution A: Dissolve 1.42 g of anhydrous sodium sulfate in 1000 mL of water. Add 3 mL of glacial acetic acid and 6 mL of 0.1 mol/L sodium pyrophosphate solution.
-
Solution B: Dissolve 1.42 g of anhydrous sodium sulfate and 4.2 g of anhydrous sodium acetate in 1000 mL of water. Add 6 mL of 0.1 mol/L sodium pyrophosphate solution.
-
Final Mobile Phase: Mix Solution A and Solution B in a 70:30 ratio. To 1000 mL of this mixture, add 0.25 g of tetrahexylammonium hydrogen sulfate and 100 mL of methanol. Mix thoroughly. The final pH should be approximately 4.4.
-
-
Sample Solution Preparation:
-
Weigh a sample of Foscarnet Sodium to be tested.
-
Wet the sample with glacial acetic acid.
-
Add the mobile phase to dissolve the sample completely.
-
-
Control Solution Preparation:
-
Dilute the sample solution with the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection: UV spectrophotometer (wavelength not specified in the source, but requires optimization for the analyte)
-
Diagram of the Analytical Workflow:
Caption: Workflow for the HPLC analysis of Foscarnet Sodium Impurity A.
Biological Activity and Signaling Pathways
There is a notable lack of specific data in publicly accessible literature regarding the biological activity, mechanism of action, or associated signaling pathways of this compound. Its primary characterization is as a process-related impurity in the synthesis of Foscarnet Sodium.
However, the broader class of phosphonates is known for a variety of biological effects, largely stemming from their structural similarity to phosphates. This allows them to act as phosphate analogues, potentially interacting with enzymes and receptors that recognize phosphate-containing substrates.
General Role of Phosphonates as Phosphate Analogues:
The key difference between a phosphonate and a phosphate is the substitution of a P-O-C bond with a more stable P-C bond. This makes phosphonates resistant to enzymatic hydrolysis, a property that is exploited in the design of therapeutic agents. For example, some phosphonate-containing compounds can act as competitive inhibitors of enzymes that process phosphate esters.
Certain organophosphorus compounds have been shown to induce cellular stress and can impact signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like apoptosis, inflammation, and oxidative stress. However, it is crucial to note that this is a general observation for some organophosphorus compounds and has not been specifically demonstrated for this compound.
Diagram of Phosphonates as Phosphate Analogues:
Caption: General mechanism of phosphonates as phosphate analogues.
Suppliers
This compound (CAS 72305-00-1) is available from a number of chemical suppliers, primarily as a reference standard for analytical purposes.
Table 3: Selected Suppliers of CAS 72305-00-1
| Supplier | Product Name |
| Simson Pharma Limited | Foscarnet Sodium EP Impurity A[1] |
| Pharmaffiliates | Foscarnet Sodium - Impurity A[2] |
| Clinivex | Foscarnet Sodium EP Impurity A[5] |
| CymitQuimica | This compound |
| LookChem | This compound |
Conclusion
This compound (CAS 72305-00-1) is a key analytical standard in the pharmaceutical industry, particularly for the quality control of Foscarnet Sodium. While its chemical identity is well-defined, comprehensive data on its physical properties and specific synthesis protocols are limited in the public domain. Furthermore, its biological activity and toxicological profile have not been extensively studied, and its role appears to be confined to that of a manufacturing impurity. The information and methodologies presented in this guide provide a foundational resource for researchers and professionals, highlighting both what is known and where further investigation may be warranted.
References
- 1. Foscarnet Sodium EP Impurity A | CAS No- 72305-00-1 | Simson Pharma Limited [simsonpharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C3H5Na2O5P | CID 73185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. theclinivex.com [theclinivex.com]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 8. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Horner-Wadsworth-Emmons Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds. This reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones, yielding predominantly (E)-alkenes. Its broad substrate scope, operational simplicity, and the ease of removal of its water-soluble byproducts have cemented its importance in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[1][2][3] This guide provides a detailed exploration of the HWE reaction mechanism, quantitative data on its performance, comprehensive experimental protocols, and visualizations to aid in its application in research and development.
Core Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established three-step mechanism:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base, forming a nucleophilic phosphonate carbanion.[2][4] The choice of base is critical and can range from strong bases like sodium hydride (NaH) and n-butyllithium (n-BuLi) to milder bases such as 1,8-diazabicycl[5.4.0]undec-7-ene (DBU) and lithium hydroxide (LiOH), depending on the substrate's sensitivity.[5][6]
-
Nucleophilic Addition: The resulting phosphonate carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone.[2] This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[2]
-
Elimination: The tetrahedral intermediate subsequently collapses through a syn-elimination pathway to form the alkene and a water-soluble phosphate byproduct.[3] The stereochemical outcome of the reaction is largely determined at this stage.
Stereoselectivity: The Predominance of (E)-Alkenes
The HWE reaction is renowned for its high (E)-stereoselectivity, which arises from thermodynamic control in the elimination step. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the transition state leading to the (Z)-alkene.[4] This preference for the trans-isomer is a significant advantage in many synthetic applications.
However, the stereochemical outcome can be influenced by several factors, including the structure of the reactants and the reaction conditions. For instance, increasing the steric bulk of the aldehyde and using higher reaction temperatures can further enhance (E)-selectivity.
For the synthesis of (Z)-alkenes, the Still-Gennari modification is a powerful variation of the HWE reaction.[2][4] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in conjunction with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and 18-crown-6.[2][7] These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the kinetically controlled (Z)-isomer.[4]
Quantitative Data on the Horner-Wadsworth-Emmons Reaction
The following table summarizes representative quantitative data for the HWE reaction under various conditions, highlighting its versatility and efficiency.
| Aldehyde/Ketone | Phosphonate Reagent | Base/Conditions | Solvent | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 95 | >95:5 | Generic |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | LiOH·H₂O | No Solvent | 92 | 99:1 | [6] |
| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | DBU/K₂CO₃ | No Solvent | 98 | 99:1 | [8] |
| Octanal | Ethyl 2-(diisopropylphosphono)propionate | LiOH·H₂O | No Solvent | 85 | 97:3 | [6] |
| Benzaldehyde | Methyl bis(trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | THF | 85 | 5:95 | Still-Gennari[7] |
| Cinnamaldehyde | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | 90 | 9:91 | [9] |
| 3-Phenylpropionaldehyde | bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr | Toluene (reflux) | 77 | 95:5 | [10] |
Detailed Experimental Protocols
The following provides a general, representative experimental protocol for a standard Horner-Wadsworth-Emmons reaction.
Materials:
-
Phosphonate ester (1.1 eq)
-
Aldehyde or ketone (1.0 eq)
-
Base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl))
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄))
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the phosphonate ester and anhydrous THF under a nitrogen atmosphere.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. The base (e.g., NaH) is added portion-wise, and the resulting suspension is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
Addition of Carbonyl Compound: The reaction mixture is cooled again to 0 °C, and a solution of the aldehyde or ketone in anhydrous THF is added dropwise via a syringe.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired alkene.
Applications in Drug Development and Natural Product Synthesis
The Horner-Wadsworth-Emmons reaction is a widely employed transformation in the synthesis of biologically active molecules. Its reliability and stereocontrol are crucial for constructing complex carbon skeletons. For example, the HWE reaction has been instrumental in the total synthesis of various natural products, including macrolides, polyketides, and alkaloids.[1][11][12] In drug development, the HWE reaction is utilized to synthesize key intermediates and final API structures containing specific alkene geometries, which are often critical for biological activity. The reaction's tolerance for a wide range of functional groups makes it particularly valuable in the late-stage functionalization of complex molecules.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Horner-Wadsworth-Emmons Reaction in Natural Products Synthesis: Expedient Construction of Complex (E)-Enones Using Barium Hydroxide | Semantic Scholar [semanticscholar.org]
The Cornerstone of Modern Olefin Synthesis: A Technical Guide to Phosphonate-Stabilized Carbanions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds remains a pivotal transformation. Among the myriad of methodologies, the use of phosphonate-stabilized carbanions, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction, stands out as a robust and highly versatile strategy. This technical guide provides an in-depth exploration of the generation, reactivity, and synthetic applications of these powerful intermediates, with a focus on providing actionable data and detailed protocols for laboratory implementation.
Generation of Phosphonate-Stabilized Carbanions
The journey of a phosphonate-stabilized carbanion begins with the synthesis of the corresponding phosphonate ester. The most prevalent method for this is the Michaelis-Arbuzov reaction, a reliable process involving the reaction of a trialkyl phosphite with an alkyl halide.[1]
Synthesis of Phosphonate Esters: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the alkyl halide, forming a phosphonium salt intermediate. Subsequent dealkylation by the displaced halide anion yields the final phosphonate ester.[1] Primary alkyl halides are the most effective substrates for this transformation.[2]
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
-
Materials: Benzyl bromide, triethyl phosphite.
-
Procedure: A mixture of benzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) is heated at 100-150 °C for 2-4 hours. The reaction is monitored by the cessation of ethyl bromide evolution. The resulting crude diethyl benzylphosphonate is then purified by vacuum distillation.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Gateway to Alkenes
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. A key advantage over the related Wittig reaction is the facile removal of the water-soluble phosphate byproduct and, most notably, the high degree of stereocontrol, typically favoring the formation of (E)-alkenes.[3]
The phosphonate carbanion is generated in situ by treating the phosphonate ester with a suitable base. The choice of base, solvent, and reaction temperature significantly influences the stereochemical outcome of the reaction.
Mechanism of the HWE Reaction
The reaction proceeds through the following steps:
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester to form the phosphonate carbanion.
-
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane collapses to yield the alkene and a phosphate salt.[3]
Stereoselectivity: The Predominance of (E)-Alkenes
The HWE reaction generally exhibits a high preference for the formation of the thermodynamically more stable (E)-alkene. This selectivity is attributed to the reversibility of the initial addition and oxaphosphetane formation steps, allowing for equilibration to the more stable trans-substituted intermediate.[3]
Table 1: Factors Influencing (E)-Selectivity in the HWE Reaction
| Factor | Condition Favoring (E)-Alkene | Rationale |
| Base | Weaker bases (e.g., NaH, K2CO3) | Promotes equilibration of intermediates. |
| Solvent | Aprotic solvents (e.g., THF, DME) | Stabilizes the intermediates. |
| Temperature | Higher temperatures | Allows for thermodynamic control. |
| Phosphonate Substituents | Less bulky ester groups (e.g., -OMe, -OEt) | Reduces steric hindrance in the transition state leading to the (E)-product. |
| Aldehyde Structure | Less sterically hindered aldehydes | Facilitates the formation of the less hindered transition state. |
Experimental Protocol: (E)-Selective HWE Reaction
-
Materials: Diethyl (4-nitrobenzyl)phosphonate, benzaldehyde, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of diethyl (4-nitrobenzyl)phosphonate (1.0 eq) in THF is added dropwise.
-
The mixture is stirred at room temperature for 1 hour to ensure complete formation of the carbanion.
-
A solution of benzaldehyde (1.0 eq) in THF is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the (E)-stilbene derivative.
-
The Still-Gennari Olefination: A Shift to (Z)-Selectivity
While the standard HWE reaction is a powerful tool for (E)-alkene synthesis, the ability to selectively form (Z)-alkenes is equally important. The Still-Gennari modification achieves this by employing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases at low temperatures.[4]
The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane, which proceeds under kinetic control, favoring the formation of the (Z)-alkene.[5]
Experimental Protocol: Still-Gennari (Z)-Olefination
-
Materials: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, p-tolualdehyde, potassium tert-butoxide, 18-crown-6, anhydrous THF.
-
Procedure:
-
To a solution of p-tolualdehyde (1.0 eq), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 eq), and 18-crown-6 (3.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of potassium tert-butoxide (2.1 eq) in THF is added dropwise.[6]
-
The mixture is stirred at -78 °C for 2 hours.[6]
-
The reaction is quenched with water and the aqueous layer is extracted with ethyl acetate.[6]
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.[6]
-
The residue is purified by column chromatography to yield the methyl (Z)-p-methylcinnamate.[6]
-
Table 2: Comparison of HWE and Still-Gennari Reactions for the Synthesis of Cinnamic Esters
| Reaction | Phosphonate Reagent | Base | Temperature (°C) | Product | E/Z Ratio | Yield (%) |
| HWE | Triethyl phosphonoacetate | NaH | 25 | Ethyl cinnamate | >95:5 | ~85-95 |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS/18-crown-6 | -78 | Methyl cinnamate | 5:95 | ~80-90 |
Asymmetric Horner-Wadsworth-Emmons Reactions
The development of asymmetric HWE reactions has opened avenues for the stereocontrolled synthesis of chiral molecules, a critical aspect of drug development. This can be achieved through the use of chiral phosphonates, chiral auxiliaries, or chiral catalysts.[7]
One strategy involves the desymmetrization of meso-dialdehydes using a chiral phosphonate reagent, leading to the formation of enantiomerically enriched products.[8]
Applications in Drug Development and Natural Product Synthesis
The reliability and stereoselectivity of the HWE reaction have made it an indispensable tool in the synthesis of complex molecules, including numerous natural products and pharmaceuticals. Phosphonate-stabilized carbanions have been employed in the synthesis of macrolides, prostaglandins, and various other biologically active compounds.
Furthermore, the phosphonate moiety itself is a valuable pharmacophore. As a stable bioisostere of the phosphate group, phosphonates are found in a variety of drugs, including antivirals (e.g., Tenofovir) and treatments for bone disorders (e.g., bisphosphonates).[9] The synthesis of these molecules often relies on the chemistry of phosphonate-stabilized carbanions.
Conclusion
Phosphonate-stabilized carbanions are powerful and versatile intermediates in modern organic synthesis. The Horner-Wadsworth-Emmons reaction, in its various forms, provides a highly reliable and stereocontrollable method for the formation of alkenes. The ability to tune the reaction conditions to favor either the (E) or (Z) isomer, coupled with the development of asymmetric variants, ensures the continued importance of this methodology in academic research, drug discovery, and the synthesis of complex molecular targets. This guide provides the fundamental knowledge and practical protocols to effectively utilize these reagents in the laboratory.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [tcichemicals.com]
- 7. The Asymmetric Horner-Wadsworth-Emmons Reaction Mediated by An External Chiral Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical data for Disodium (ethoxycarbonyl)phosphonate
An In-depth Technical Guide to Disodium (ethoxycarbonyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organophosphorus compound featuring a phosphonate group directly attached to a carbonyl carbon. As a salt, it exhibits high water solubility and stability, making it a versatile reagent and intermediate in various synthetic applications.[1][2] Notably, it is used as a reagent in the synthesis of phosphonoformic acid esters, which have been investigated for their antiherpes activity.[3] It is also known as a registered impurity of Foscarnet Sodium, an antiviral medication, highlighting its relevance in pharmaceutical development and quality control. This guide provides a summary of its known physical and chemical properties, a detailed plausible route for its synthesis, and expected analytical characterization data based on the established chemistry of phosphonates.
Physical and Chemical Properties
Quantitative experimental data for this compound is not extensively reported in public literature. The following tables summarize its known identifiers and expected physical and chemical properties based on general knowledge of phosphonate salts.
Table 1: Compound Identification
| Identifier | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 72305-00-1 | [5] |
| Molecular Formula | C₃H₅Na₂O₅P | [3] |
| Molecular Weight | 198.02 g/mol | [3] |
| Synonyms | Phosphinecarboxylic acid, dihydroxy-, ethyl ester, oxide, disodium salt; Foscarnet sodium impurity A | [5] |
Table 2: Physical and Chemical Data
| Property | Value / Expected Properties | Reference |
| Appearance | White solid | |
| Melting Point | Data not available. Expected to be a high-melting solid that may decompose at elevated temperatures. | |
| Boiling Point | Not applicable (decomposes) | |
| Solubility | High solubility in water. Poorly soluble in non-polar organic solvents. | [1] |
| Stability | Stable under standard conditions. Phosphonates are generally resistant to hydrolysis. | [6] |
| Storage | Store at -20°C for maximum stability. | [3] |
| pKa | Data not available. The parent acid, (ethoxycarbonyl)phosphonic acid, is expected to be a diprotic acid. |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a robust synthetic route can be proposed based on well-established organophosphorus reactions. The most plausible pathway involves a Michaelis-Arbuzov reaction to form the phosphonate ester, followed by hydrolysis and neutralization.[7][8]
Proposed Synthesis of this compound
This synthesis is a three-step process starting from common laboratory reagents.
Step 1: Synthesis of Diethyl (ethoxycarbonyl)phosphonate via Michaelis-Arbuzov Reaction The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond.[9] In this step, triethyl phosphite acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.
-
Reaction: P(OEt)₃ + ClCOOEt → (EtO)₂P(O)COOEt + EtCl
-
Procedure:
-
To a reaction flask equipped with a reflux condenser and a dropping funnel, add triethyl phosphite (1.0 eq).[10]
-
Slowly add ethyl chloroformate (1.0 eq) dropwise to the triethyl phosphite at room temperature with stirring. The reaction is often exothermic.
-
After the addition is complete, gently heat the reaction mixture to reflux to ensure the completion of the reaction and drive off the ethyl chloride byproduct.
-
Monitor the reaction by ³¹P NMR until the starting triethyl phosphite signal (around +139 ppm) is fully consumed and a new signal corresponding to the product appears.[10]
-
The crude diethyl (ethoxycarbonyl)phosphonate can be purified by vacuum distillation.
-
Step 2: Hydrolysis to (Ethoxycarbonyl)phosphonic Acid The diethyl ester is hydrolyzed to the corresponding phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method.[8][11]
-
Reaction: (EtO)₂P(O)COOEt + 2 H₂O --[HCl]--> (HO)₂P(O)COOEt + 2 EtOH
-
Procedure:
-
Dissolve the purified diethyl (ethoxycarbonyl)phosphonate (1.0 eq) in a concentrated aqueous solution of hydrochloric acid (e.g., 6M to 12M HCl).[8]
-
Heat the mixture to reflux for several hours (typically 4-12 hours).
-
Monitor the reaction for the consumption of the starting material.
-
After completion, remove the water and excess HCl under reduced pressure (e.g., using a rotary evaporator). An azeotropic distillation with toluene can be used to remove final traces of water.
-
The resulting (ethoxycarbonyl)phosphonic acid is typically a viscous oil or a hygroscopic solid.
-
Step 3: Neutralization to this compound The final step is the neutralization of the phosphonic acid with a sodium base to form the disodium salt.
-
Reaction: (HO)₂P(O)COOEt + 2 NaOH → (NaO)₂P(O)COOEt + 2 H₂O
-
Procedure:
-
Dissolve the crude (ethoxycarbonyl)phosphonic acid in water or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.0 eq) in water, keeping the temperature low.
-
After the addition is complete, allow the mixture to stir and warm to room temperature.
-
The disodium salt can be isolated by removing the solvent under vacuum or by precipitation upon addition of a less polar solvent like acetone or isopropanol.
-
The resulting white solid should be dried under vacuum.
-
References
- 1. 72305-00-1(this compound) | Kuujia.com [de.kuujia.com]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. usbio.net [usbio.net]
- 4. This compound | C3H5Na2O5P | CID 73185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. PHOSPHONATE ESTER - Ataman Kimya [atamanchemicals.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 11. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
An In-depth Technical Guide to the Safe Handling of Phosphonate Reagents
For researchers, scientists, and drug development professionals, phosphonate reagents are powerful tools in a myriad of applications, from the synthesis of pharmaceuticals to the development of novel materials. However, their utility is matched by the critical need for stringent safety and handling protocols. This guide provides a comprehensive overview of the essential guidelines for working with phosphonate reagents, encompassing their chemical properties, associated hazards, and detailed procedures for safe use, storage, and disposal.
General Safety and Hazard Information
Phosphonate reagents, while diverse in their specific structures and reactivity, share common hazard profiles that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Depending on the specific reagent and its concentration, effects can range from mild irritation to severe tissue damage.[1][2][3][4][5][6][7][8][9]
Key Hazards:
-
Corrosivity and Irritation: Many phosphonate reagents are corrosive or irritants, capable of causing significant damage to the skin, eyes, and respiratory tract.[3][6][7][8][9] Concentrated solutions, in particular, pose a greater risk.[1]
-
Toxicity: While some phosphonates have low acute toxicity, others can be harmful if ingested, inhaled, or absorbed through the skin.[8] Chronic exposure to certain phosphonates may also pose long-term health risks.
-
Reactivity: Phosphonates can react with strong oxidizing agents, strong bases, and certain metals, potentially leading to the release of hazardous substances or creating incompatible mixtures.[5][10]
-
Combustibility: While many phosphonates are not highly flammable, some are combustible liquids and can ignite if exposed to a source of ignition.[4]
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate personal protective equipment is the most critical line of defense against exposure to phosphonate reagents. The selection of PPE should be based on a thorough risk assessment of the specific reagent and experimental procedure.
Recommended PPE:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][11] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific phosphonate reagent being used.[1][11] |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger-scale operations or when handling highly corrosive reagents, a chemical-resistant apron or suit may be necessary.[1][11] |
| Respiratory Protection | Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. If there is a risk of generating aerosols or dusts, a respirator with an appropriate cartridge may be required.[1] |
Quantitative Data of Common Phosphonate Reagents
A clear understanding of the physical and chemical properties of commonly used phosphonate reagents is essential for their safe handling and for predicting their behavior in chemical reactions.
| Property | Diethyl Phosphonate | Dimethyl Phosphonate | Glyphosate |
| CAS Number | 762-04-9[4] | 868-85-9[9] | 1071-83-6[3][12] |
| Molecular Formula | C4H11O3P[13] | C2H7O3P | C3H8NO5P |
| Molecular Weight | 138.10 g/mol [13] | 110.05 g/mol | 169.07 g/mol [14] |
| Appearance | Colorless liquid[5][13] | Colorless liquid[9] | White, odorless crystalline solid[12][14] |
| Boiling Point | 187-188 °C[15] | 170-171 °C | Decomposes at 230 °C[12] |
| Melting Point | -70 °C[15][16] | < -60 °C[17] | 230 °C (decomposes)[12] |
| Flash Point | 74 °C[5] | 54 °C[9] | Not flammable[3][7] |
| Density | 1.072 g/cm³[13] | 1.212 g/cm³ | 1.704 g/cm³ |
| Solubility in Water | Miscible (with hydrolysis)[15] | Soluble | 12 g/L at 25 °C[12] |
| Vapor Pressure | 0.5 mmHg at 20 °C | 1.5 mmHg at 25 °C | Negligible[12] |
Experimental Protocols
Adherence to detailed and well-documented experimental protocols is paramount for ensuring safety and reproducibility when working with phosphonate reagents. Below are examples of key experimental procedures.
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphonate-stabilized carbanion.[18][19][20]
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)
-
Aldehyde or ketone
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Ylide:
-
Under an inert atmosphere, suspend the base in the anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C for NaH).
-
Slowly add a solution of the phosphonate reagent in the anhydrous solvent to the suspension via the dropping funnel.
-
Allow the mixture to stir at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete formation of the phosphonate carbanion (ylide).
-
-
Reaction with the Carbonyl Compound:
-
Cool the ylide solution to the desired reaction temperature (often -78 °C for high stereoselectivity).
-
Slowly add a solution of the aldehyde or ketone in the anhydrous solvent to the ylide solution.
-
Monitor the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of the quenching agent.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
-
Safety Precautions for HWE Reaction:
-
Base Handling: Sodium hydride is a flammable solid and reacts violently with water. Handle it in a glovebox or under a blanket of inert gas. Potassium tert-butoxide is also highly reactive and moisture-sensitive.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly basic ylide with atmospheric moisture and carbon dioxide.
-
Temperature Control: Many HWE reactions require low temperatures to control stereoselectivity and prevent side reactions. Ensure proper cooling baths are in place.
Caption: Horner-Wadsworth-Emmons reaction workflow.
Signaling Pathways Involving Phosphonates
In drug development, phosphonates, particularly bisphosphonates, are of significant interest due to their ability to inhibit specific enzymes and modulate signaling pathways. A primary example is the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway by nitrogen-containing bisphosphonates.[21][22][23][24][25][26]
Inhibition of the Mevalonate Pathway by Bisphosphonates
The mevalonate pathway is crucial for the biosynthesis of cholesterol and isoprenoid precursors, which are essential for various cellular functions, including the post-translational modification of small GTP-binding proteins like Ras.[21][22] Nitrogen-containing bisphosphonates act as potent inhibitors of FPPS, a key enzyme in this pathway.[21][22][23][24][25][26] This inhibition disrupts the prenylation of small GTPases, leading to the apoptosis of osteoclasts, the cells responsible for bone resorption. This mechanism of action is the basis for the use of bisphosphonates in the treatment of osteoporosis and other bone-related diseases.[21][22][24]
Caption: Inhibition of the mevalonate pathway by N-bisphosphonates.
Storage and Disposal
Proper storage and disposal of phosphonate reagents are crucial for maintaining a safe laboratory environment and complying with regulations.
Storage:
-
Store phosphonate reagents in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
Keep containers tightly closed when not in use.[2]
-
Store phosphonates separately from incompatible materials such as strong oxidizing agents and strong bases.[2][5]
-
Follow the specific storage recommendations provided in the Safety Data Sheet (SDS) for each reagent.
Disposal:
-
Dispose of phosphonate waste in accordance with local, state, and federal regulations.
-
Collect waste in clearly labeled, sealed, and appropriate containers.[2]
-
Never dispose of phosphonate reagents down the drain unless specifically permitted by local regulations and after appropriate neutralization.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spills:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Caption: Emergency response flowchart for phosphonate incidents.
By adhering to these comprehensive safety and handling guidelines, researchers, scientists, and drug development professionals can mitigate the risks associated with phosphonate reagents and ensure a safe and productive laboratory environment. Always consult the specific Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. agilent.com [agilent.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. apparentag.com.au [apparentag.com.au]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]
- 11. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. beyondpesticides.org [beyondpesticides.org]
- 13. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
- 16. Diethyl phosphite CAS# 762-04-9 [gmall.chemnet.com]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 20. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 21. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 22. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ClinPGx [clinpgx.org]
- 24. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of Olefination Reactions: A Technical Guide for Organic Chemists
Introduction
Olefination reactions, the formation of a carbon-carbon double bond (alkene), are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl precursors. These transformations are of paramount importance in the fields of medicinal chemistry, natural product synthesis, and materials science. This technical guide provides an in-depth exploration of the fundamental principles of four major classes of olefination reactions: the Wittig reaction, the Horner-Wadsworth-Emmons reaction, the Julia olefination, and the Peterson olefination. For each reaction, we will delve into the core mechanistic principles, present quantitative data on yields and stereoselectivity, provide detailed experimental protocols for key transformations, and illustrate the reaction pathways using mechanistic diagrams.
The Wittig Reaction
The Wittig reaction, first reported by Georg Wittig in 1954, is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1] The reaction is renowned for its reliability and the predictable placement of the newly formed double bond.[1]
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide. Unstabilized ylides, typically bearing alkyl or hydrogen substituents, generally lead to the formation of (Z)-alkenes with moderate to high selectivity.[2][3] Conversely, stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, predominantly yield (E)-alkenes.[2][3] Semistabilized ylides, such as those with an aryl substituent, often provide mixtures of (E)- and (Z)-isomers.[2]
Quantitative Data
The following table summarizes representative yields and stereoselectivities for the Wittig reaction under various conditions.
| Aldehyde/Ketone | Ylide | Base/Solvent | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOH / Dichloromethane | ~70% (E isomer) | Major E | [1] |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | N/A / Dichloromethane | N/A | N/A | [1] |
| Benzaldehyde | Methyltriphenylphosphonium bromide | NaH / THF | >95 | >98:2 (Z) | [2] |
| Cyclohexanone | Ethyl (triphenylphosphoranylidene)acetate | Toluene, reflux | 85 | 93:7 (E) | [2] |
| Anisaldehyde | Methyl bromoacetate / PPh3 | aq. NaHCO3 | 55.8 | 93.1:6.9 | [1] |
| 2-Thiophenecarboxaldehyde | Methyl bromoacetate / PPh3 | aq. NaHCO3 | 54.9 | 99.8:0.2 | [1] |
Experimental Protocol: Synthesis of (E)-Stilbene
This protocol describes the synthesis of (E)-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.[4]
Materials:
-
Benzyltriphenylphosphonium chloride (3.8 g)
-
Benzaldehyde (1 mL)
-
Dichloromethane (10 mL)
-
50% aqueous sodium hydroxide (5 mL)
-
Saturated aqueous sodium bisulfite
-
Anhydrous sodium sulfate
-
95% Ethanol
Procedure:
-
To a 50-mL round-bottom flask containing a stir bar, add benzyltriphenylphosphonium chloride (3.8 g) and benzaldehyde (1 mL) to 10 mL of dichloromethane.
-
Heat the mixture with stirring to a gentle reflux.
-
Once refluxing, add 5 mL of 50% aqueous sodium hydroxide dropwise through the reflux condenser with vigorous stirring to ensure thorough mixing of the phases.
-
After the addition is complete, continue to reflux with vigorous stirring for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 10 mL of water and 15 mL of saturated aqueous sodium bisulfite.
-
Continue to wash the organic layer with 10 mL portions of water until the pH of the organic layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried solution and remove the solvent by rotary evaporation.
-
Recrystallize the crude product from hot 95% ethanol to yield (E)-stilbene.
Mechanistic Pathway
The mechanism of the Wittig reaction is generally believed to proceed through a concerted [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then fragments to the alkene and triphenylphosphine oxide.[2] The stereoselectivity is determined by the kinetic formation of the cis or trans oxaphosphetane.
References
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Disodium (ethoxycarbonyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes, which are crucial structural motifs in numerous biologically active molecules and pharmaceutical compounds. This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an olefin.[1][2] A significant advantage of the HWE reaction over the traditional Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[2][3] Furthermore, the phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[4]
This application note provides a detailed protocol for the Horner-Wadsworth-Emmons reaction using disodium (ethoxycarbonyl)phosphonate, generated in situ from triethyl phosphonoacetate and a sodium base, for the synthesis of α,β-unsaturated esters. The protocol is designed to be a practical guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and process development.
Signaling Pathways and Logical Relationships
The Horner-Wadsworth-Emmons reaction is not directly involved in biological signaling pathways. However, the α,β-unsaturated esters synthesized through this method are common pharmacophores and key intermediates in the synthesis of a wide array of therapeutic agents. The logical relationship in the context of drug development involves the strategic application of this reaction to construct specific molecular scaffolds that can interact with biological targets.
Experimental Protocols
This section details the experimental procedure for a representative Horner-Wadsworth-Emmons reaction using triethyl phosphonoacetate and sodium hydride to generate the reactive this compound species in situ, followed by reaction with a model aldehyde.
Materials and Reagents:
-
Triethyl phosphonoacetate (reagent grade, distilled before use)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Benzene)
-
Aldehyde or Ketone
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Silica gel for column chromatography
General Procedure:
-
Preparation of the Phosphonate Anion:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Suspend the sodium hydride in anhydrous solvent (e.g., THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of the phosphonate.
-
-
Reaction with the Carbonyl Compound:
-
Cool the solution of the phosphonate anion to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive ketones, gentle heating may be required.
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to afford the pure α,β-unsaturated ester.
-
Experimental Workflow Diagram:
References
Application Notes and Protocols for the Synthesis of E-Alkenes from Aldehydes with Phosphonate Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene. A key advantage of the HWE reaction over the traditional Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying purification.[3][4] Furthermore, the HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, making it an invaluable tool for the synthesis of trans-olefins.[2][5]
These application notes provide an overview of the HWE reaction with a focus on maximizing E-selectivity. Detailed protocols for standard and modified HWE reactions are presented, along with quantitative data to guide reagent and condition selection for various aldehyde substrates.
Reaction Mechanism and Stereoselectivity
The HWE reaction is initiated by the deprotonation of the phosphonate reagent by a base to form a nucleophilic phosphonate carbanion.[2] This carbanion then adds to the carbonyl carbon of the aldehyde, forming a transient betaine intermediate which subsequently cyclizes to an oxaphosphetane.[5] Elimination of a phosphate salt from the oxaphosphetane yields the alkene.
The E-selectivity of the HWE reaction is largely under thermodynamic control. The formation of the key oxaphosphetane intermediate is reversible, and the transition state leading to the trans-alkene is generally lower in energy, thus favoring the formation of the E-isomer.[5] Several factors can be manipulated to enhance this intrinsic preference for E-selectivity:
-
Steric Bulk: Increasing the steric bulk of the aldehyde and the phosphonate reagent can enhance E-selectivity.[2]
-
Temperature: Higher reaction temperatures generally favor the E-isomer by promoting the equilibration of intermediates to the more stable trans-pathway.[2]
-
Cations: The choice of the counter-ion of the base can influence stereoselectivity, with lithium salts often favoring E-alkene formation more than sodium or potassium salts.[2]
-
Reaction Conditions: Modified conditions, such as those developed by Masamune-Roush and Rathke, have been designed to improve E-selectivity, particularly for base-sensitive substrates.[2][6]
// Connections between subgraphs Carbanion -> Carbanion_ref [style=invis]; Betaine -> Betaine_ref [style=invis]; } Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Data Presentation: E-Selectivity of HWE Reactions
The following tables summarize quantitative data for the synthesis of E-alkenes from various aldehydes using different phosphonate reagents and reaction conditions.
Table 1: Reaction of Triethyl Phosphonoacetate with Various Aldehydes
| Aldehyde | Base/Conditions | Solvent | Temp. (°C) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | DBU/K₂CO₃ | None | RT | 95 | >99:1 | [1] |
| 4-Chlorobenzaldehyde | DBU/K₂CO₃ | None | RT | 98 | >99:1 | [1] |
| 4-Methoxybenzaldehyde | DBU/K₂CO₃ | None | RT | 96 | >99:1 | [1] |
| Cinnamaldehyde | DBU/K₂CO₃ | None | RT | 92 | >99:1 | [1] |
| Hexanal | DBU/K₂CO₃ | None | RT | 91 | 99:1 | [1] |
| Cyclohexanecarboxaldehyde | DBU/K₂CO₃ | None | RT | 93 | 99:1 | [1] |
Table 2: E-Selective Synthesis of α-Methyl-α,β-unsaturated Esters
| Aldehyde | Phosphonate Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | None | 97 | 99:1 | [7] |
| 4-Chlorobenzaldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | None | 95 | 98:2 | [7] |
| Hexanal | Triethyl 2-phosphonopropionate | LiOH·H₂O | None | 89 | 92:8 | [7] |
| Hexanal | Ethyl 2-(diisopropylphosphono)propionate | LiOH·H₂O | None | 85 | 97:3 | [7] |
| 2-Methylpropanal | Triethyl 2-phosphonopropionate | LiOH·H₂O | None | 81 | 85:15 | [7] |
| 2-Methylpropanal | Ethyl 2-(diisopropylphosphono)propionate | LiOH·H₂O | None | 78 | 98:2 | [7] |
Table 3: Comparison of Conditions for Weinreb Amide-Type HWE Reaction
| Aldehyde | Phosphonate Reagent | Base/Conditions | Solvent | Temp. (°C) | Yield (%) | E:Z Ratio | Reference |
| 3-Phenylpropanal | Weinreb Amide Phosphonate | n-BuLi | THF | -78 to RT | 85 | 88:12 | [8] |
| 3-Phenylpropanal | Weinreb Amide Phosphonate | LHMDS | THF | -78 to RT | 91 | 94:6 | [8] |
| 3-Phenylpropanal | Weinreb Amide Phosphonate | i-PrMgCl | THF | -78 to RT | 95 | >99:1 | [8] |
| Benzaldehyde | Weinreb Amide Phosphonate | i-PrMgCl | THF | -78 to RT | 92 | >99:1 | [8] |
Experimental Protocols
Protocol 1: General Procedure for E-Selective HWE Reaction using a Strong Base
This protocol is a general method adaptable for many aromatic and aliphatic aldehydes.
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 eq)
-
Aldehyde (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the phosphonate reagent (1.1 eq).
-
Dissolve the phosphonate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between the extraction solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired E-alkene.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
These milder conditions are suitable for aldehydes that are sensitive to strong bases like NaH.[2]
Materials:
-
Phosphonate reagent (1.2 eq)
-
Aldehyde (1.0 eq)
-
Anhydrous lithium chloride (LiCl) (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phosphonate reagent (1.2 eq) and anhydrous LiCl (1.2 eq).
-
Add anhydrous acetonitrile and stir the suspension at room temperature.
-
Add DBU (1.2 eq) to the mixture.
-
Add the aldehyde (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: High E-Selectivity with Weinreb Amide Phosphonates using i-PrMgCl
This protocol is particularly effective for achieving high E-selectivity with a broad range of aldehydes, including aliphatic ones.[6][8]
Materials:
-
Weinreb amide-type phosphonate reagent (2.0 eq)
-
Aldehyde (1.0 eq)
-
Isopropylmagnesium chloride (i-PrMgCl, 2.0 M solution in THF) (1.8 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the Weinreb amide-type phosphonate reagent (2.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the i-PrMgCl solution (1.8 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for a specified time (e.g., 1 hour), then allow it to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the highly E-selective α,β-unsaturated Weinreb amide.
Conclusion
The Horner-Wadsworth-Emmons reaction is a powerful and versatile method for the stereoselective synthesis of E-alkenes. By carefully selecting the phosphonate reagent, base, and reaction conditions, high yields and excellent E:Z ratios can be achieved for a wide variety of aldehyde substrates. The protocols and data provided in these application notes offer a valuable resource for researchers in organic synthesis and drug development, enabling the efficient and predictable construction of E-alkenes in complex molecules.
References
- 1. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application of Disodium (Ethoxycarbonyl)phosphonate and its Analogs in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium (ethoxycarbonyl)phosphonate and its corresponding esters, such as triethyl phosphonoacetate, are powerful reagents in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a cornerstone in the construction of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction. Key benefits include the generation of a water-soluble phosphate byproduct, which simplifies purification, and a strong stereochemical preference for the formation of (E)-alkenes. These characteristics make the HWE reaction an invaluable tool in the total synthesis of complex natural products and medicinally relevant molecules where precise control over alkene geometry is paramount.
The reactive species in the HWE reaction is a phosphonate carbanion, which can be generated by treating a phosphonate ester with a base. This compound represents a pre-formed salt of the carbanion, though in practice, the carbanion is more commonly generated in situ from its corresponding ester, such as triethyl phosphonoacetate, using bases like sodium hydride, sodium methoxide, or potassium carbonate. The resulting carbanion is a soft nucleophile that readily reacts with aldehydes and ketones to afford α,β-unsaturated esters.
Application in Total Synthesis: The Aspergillides
For instance, in synthetic approaches to the aspergillide family of natural products, which possess a butenolide core, the HWE reaction serves as a critical step for the introduction of an α,β-unsaturated ester moiety. This moiety is then further elaborated to construct the final lactone ring.
Key Reaction Data
The following table summarizes representative conditions and yields for the Horner-Wadsworth-Emmons reaction in the synthesis of α,β-unsaturated esters, which is the primary application of reagents like this compound.
| Aldehyde/Ketone Substrate | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio | Reference |
| Cyclohexanone | Triethyl phosphonoacetate | NaH | Benzene | 20-30 | 67-77 | - | Organic Syntheses, Coll. Vol. 5, p. 547 |
| Benzaldehyde | Triethyl phosphonoacetate | K₂CO₃ | Water | Room Temp. | High | Predominantly E | Chegg.com |
| (-)-2-O-Benzyl-L-glyceraldehyde | Triethyl phosphonoacetate | NaH | THF | -78 | High | E-selective | Organic Syntheses, Coll. Vol. 5, p. 547 |
| Various Aldehydes | Ethyl diarylphosphonoacetates | NaH/NaI | - | -78 to 0 | up to 98 | up to 95:5 (Z:E) | ResearchGate |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Olefination
This protocol is adapted from a general procedure found in Organic Syntheses and can be applied to a variety of aldehydes and ketones.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Benzene)
-
Triethyl phosphonoacetate (or equivalent phosphonate)
-
Aldehyde or ketone
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous solvent (e.g., THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the anion.
-
-
Reaction with the Carbonyl Compound:
-
Cool the solution of the phosphonate anion to 0 °C or -78 °C, depending on the reactivity of the substrate.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time (typically 1-4 hours) or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired α,β-unsaturated ester.
-
Visualizations
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: Experimental Workflow for the HWE Reaction.
Reaction conditions for olefination of ketones using phosphonates
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1][2] This reaction is a powerful alternative to the Wittig reaction, offering several advantages, particularly in the olefination of ketones. The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of ketones, including those that are sterically hindered.[3][4] A significant practical advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[1][5]
Mechanism and Stereoselectivity
The mechanism of the HWE reaction commences with the deprotonation of the phosphonate at the α-position by a base to form a phosphonate carbanion.[1] This carbanion then undergoes nucleophilic addition to the carbonyl carbon of the ketone, forming a tetrahedral intermediate known as an oxaphosphetane.[3] The subsequent collapse of this intermediate through elimination yields the desired alkene and a phosphate salt.[1]
The stereochemical outcome of the HWE reaction is a critical consideration. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2] However, the stereoselectivity with ketones can be modest.[1] For applications requiring the (Z)-alkene, the Still-Gennari modification has been developed. This variation employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in conjunction with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether at low temperatures.[1][6] These conditions kinetically favor the formation of the (Z)-isomer.[6]
Reaction Conditions
A variety of bases and solvents can be employed for the HWE reaction, and the choice depends on the specific substrates and the desired stereochemical outcome.
-
Bases: Strong bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and n-butyllithium (n-BuLi) are commonly used to generate the phosphonate carbanion.[2][7] For base-sensitive substrates, milder conditions have been developed. The Masamune-Roush conditions utilize lithium chloride (LiCl) and a tertiary amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (NEt3).[1][5][8] Barium hydroxide has also been shown to be effective for certain substrates.[9]
-
Solvents: Anhydrous aprotic solvents are typically used to ensure the stability of the reactive intermediates. Tetrahydrofuran (THF) and toluene are common choices.[10][11]
-
Additives: In the Still-Gennari modification, 18-crown-6 is used to sequester the potassium cation, leading to a more "naked" and reactive anion that promotes the formation of the (Z)-alkene.[1][6]
Quantitative Data Summary
The following table summarizes various reaction conditions and outcomes for the olefination of different ketones using phosphonates.
| Ketone Substrate | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Cyclohexanone | Weinreb amide-type HWE reagent | iPrMgBr | Toluene | 110 | 1.5 | 92 | >99:1 (E) | [8] |
| 4,6-Dimethylheptan-2-one | Diethoxy 2-oxopropylphosphonate | NaH | Toluene | Reflux | Overnight | Low | - | [11] |
| Various functionalized ketones | α-Cyano phosphonates | LiOH | THF | RT | - | Good | E-exclusive | [12] |
| N-Boc-protected amino ketone | Diethyl phosphonoacetate | Ba(OH)₂ | THF/H₂O (40:1) | RT | - | 95 | ≥95:5 (E) | [9] |
| p-Tolualdehyde (for comparison) | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS / 18-crown-6 | THF | -78 | 3 | 78 | 1:15.5 | [3] |
| Benzaldehyde (for comparison) | Modified Still-Gennari Reagent | NaH | THF | -20 | - | >99 | 3:97 | [6] |
Experimental Protocols
Protocol 1: General Horner-Wadsworth-Emmons Olefination of a Ketone
This protocol is a general procedure for the (E)-selective olefination of a ketone using sodium hydride as the base.
Materials:
-
Ketone (1.0 equiv)
-
Triethyl phosphonoacetate (or other suitable phosphonate) (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equiv).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 equiv) in anhydrous THF to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution to 0 °C.
-
Add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Protocol 2: Still-Gennari Olefination for (Z)-Alkene Synthesis
This protocol is adapted for the synthesis of (Z)-alkenes from ketones using the Still-Gennari conditions.[3]
Materials:
-
Ketone (1.0 equiv)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.5 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equiv, as a solution in toluene)
-
18-crown-6 (5.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 18-crown-6 (5.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the KHMDS solution (1.5 equiv) dropwise and stir the mixture for 20 minutes at -78 °C.
-
Add a solution of the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.5 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Stir for an additional 30 minutes at -78 °C.
-
Add a solution of the ketone (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Visualizations
Horner-Wadsworth-Emmons Reaction Workflow
Caption: General experimental workflow for the Horner-Wadsworth-Emmons olefination of ketones.
Logical Relationship of HWE Reaction Components
Caption: Key components and intermediates in the Horner-Wadsworth-Emmons reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient synthesis of β’-amino-α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 11. organic chemistry - Horner-Wadsworth-Emmons reaction with ketone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Masamune-Roush Conditions in Base-Sensitive Horner-Wadsworth-Emmons Reactions
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of alkenes from phosphonate carbanions and carbonyl compounds. However, the classical HWE conditions, often employing strong bases like sodium hydride, are incompatible with substrates bearing base-sensitive functional groups. To address this limitation, the Masamune-Roush conditions offer a mild and effective alternative, significantly broadening the scope of the HWE reaction in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2]
These application notes provide a comprehensive overview of the Masamune-Roush conditions, including detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.
Principle and Advantages
The Masamune-Roush modification of the HWE reaction typically employs a combination of a lithium salt, most commonly lithium chloride (LiCl), and a mild, non-nucleophilic amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et3N), in an aprotic solvent like acetonitrile (MeCN) or tetrahydrofuran (THF).[3] This method is particularly advantageous for reactions involving aldehydes or phosphonates that are prone to epimerization, decomposition, or other side reactions under strongly basic conditions.[2]
The key to the mildness of these conditions is the role of the lithium cation. It is proposed that LiCl acts as a Lewis acid, coordinating to the phosphoryl oxygen of the phosphonate. This coordination increases the acidity of the α-protons, facilitating their removal by a weaker base like DBU or Et3N.[4] The reaction generally exhibits a high degree of (E)-selectivity, consistent with the thermodynamic control favored by the reversibility of the initial steps of the HWE reaction.[1][5]
Quantitative Data Summary
The Masamune-Roush conditions have been successfully applied to a wide range of aldehydes and phosphonates, consistently providing good to excellent yields of the corresponding (E)-alkenes. The following table summarizes representative examples, showcasing the substrate scope and stereoselectivity of the reaction.
| Entry | Aldehyde | Phosphonate | Base | Solvent | Time (h) | Yield (%) | E:Z Ratio | Reference |
| 1 | Benzaldehyde | Triethyl phosphonoacetate | DBU | MeCN | 1 | 95 | >98:2 | [3] |
| 2 | Isovaleraldehyde | Triethyl phosphonoacetate | DBU | MeCN | 1 | 85 | >98:2 | [3] |
| 3 | Crotonaldehyde | Triethyl phosphonoacetate | DBU | MeCN | 1 | 90 | >98:2 | [3] |
| 4 | Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | Et3N | MeCN | 12 | 88 | >95:5 | [6] |
| 5 | Phenylacetaldehyde | Trimethyl phosphonoacetate | DBU | THF | 2 | 92 | >97:3 | [6] |
| 6 | 3-Phenylpropanal | Diethyl (cyanomethyl)phosphonate | DBU | MeCN | 3 | 89 | >98:2 | [7] |
| 7 | (R)-2,3-O-Isopropylideneglyceraldehyde | Ethyl 2-(diethoxyphosphoryl)acetate | DBU | THF | 4 | 85 | 10:1 | [8] |
| 8 | Base-sensitive aldehyde 1* | Diethyl (2-oxopropyl)phosphonate | Et3N | MeCN | 17 | 90 | (E)-isomer only | [4] |
*Note: Aldehyde 1 is a complex, epimerizable intermediate in a natural product synthesis.
Experimental Protocols
General Protocol for the Masamune-Roush HWE Reaction
This protocol provides a general procedure that can be adapted for a variety of substrates. Optimization of reaction time and temperature may be necessary for specific cases.
Materials:
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous solvent (acetonitrile or THF)
-
Aldehyde
-
Phosphonate reagent
-
Amine base (DBU or triethylamine)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine, sodium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous lithium chloride (1.0 - 1.5 equivalents).
-
Add the anhydrous solvent (e.g., acetonitrile, to make a 0.1-0.5 M solution with respect to the aldehyde).
-
Stir the suspension vigorously and add the phosphonate reagent (1.0 - 1.2 equivalents).
-
Add the aldehyde (1.0 equivalent) to the suspension.
-
Add the amine base (1.0 - 1.2 equivalents) dropwise to the stirred mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 1-24 hours at room temperature. Gentle heating may be applied if the reaction is sluggish, but this may affect stereoselectivity.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkene.
Protocol for Intramolecular Masamune-Roush HWE Reaction in Natural Product Synthesis
This protocol is adapted from a total synthesis of a complex natural product and illustrates the application of the Masamune-Roush conditions for macrocyclization.
Procedure:
-
A solution of the linear phosphonate-aldehyde precursor (1.0 equivalent) in a mixture of anhydrous acetonitrile and THF is prepared.
-
To a separate, large, flame-dried flask under an inert atmosphere is added a suspension of anhydrous lithium chloride (4.0 equivalents) in anhydrous acetonitrile.
-
A solution of DBU (3.0 equivalents) in anhydrous acetonitrile is prepared in a syringe.
-
The solution of the precursor and the DBU solution are added simultaneously and slowly via syringe pump over a period of 6-12 hours to the vigorously stirred suspension of LiCl at a specific temperature (e.g., 40 °C). High dilution conditions are crucial for favoring intramolecular cyclization.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
The reaction mixture is cooled to room temperature and quenched with saturated aqueous ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude macrocycle is purified by flash column chromatography.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Masamune-Roush HWE reaction. The key role of the lithium salt in activating the phosphonate towards deprotonation by a mild base is highlighted.
Caption: Proposed mechanism of the Masamune-Roush HWE reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Masamune-Roush HWE reaction in the laboratory.
Caption: General experimental workflow for the Masamune-Roush HWE reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-wadsworth-emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds | Semantic Scholar [semanticscholar.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols: Deprotonation Methods for Generating Phosphonate Carbanions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonate carbanions are highly valuable nucleophilic intermediates in organic synthesis, most notably for their central role in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction allows for the stereoselective synthesis of alkenes from aldehydes and ketones, offering significant advantages over the classical Wittig reaction, such as the use of more reactive and easily handled phosphonate reagents and the simple removal of the water-soluble phosphate byproduct.[1][2][3] The generation of the phosphonate carbanion via deprotonation of the α-carbon is the critical first step and the choice of base and reaction conditions is paramount to the success of the overall transformation.
The acidity of the α-proton is significantly increased by the electron-withdrawing phosphonate group, which stabilizes the resulting carbanion through resonance. The selection of an appropriate base for deprotonation depends on the pKa of the specific phosphonate. As a general principle, for a successful deprotonation, the pKa of the conjugate acid of the chosen base should be higher than the pKa of the phosphonate's α-proton.
Deprotonation Methods and Reagents
The choice of the deprotonating agent is dictated by the acidity of the phosphonate, which is influenced by the substituents on the α-carbon. Stabilized phosphonates, such as those bearing an adjacent ester or cyano group, are more acidic and can be deprotonated by weaker bases. Non-stabilized phosphonates require much stronger bases.
Commonly Used Bases for Phosphonate Deprotonation:
-
Strong Bases:
-
Sodium Hydride (NaH): A very common and effective base for a wide range of phosphonates. It is typically used in aprotic polar solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME).[1] The reaction produces hydrogen gas, which requires appropriate safety precautions.
-
Potassium Hydride (KH): A more reactive alternative to NaH, often used for less acidic phosphonates or when faster reaction rates are desired.
-
Organolithium Reagents (e.g., n-Butyllithium, LDA): These are extremely strong bases used for deprotonating non-stabilized phosphonates. Reactions are typically carried out at low temperatures (-78 °C) to avoid side reactions. Lithium diisopropylamide (LDA) is useful when the phosphonate or carbonyl compound is sensitive to nucleophilic attack by n-BuLi.[3]
-
-
Milder Bases for Stabilized Phosphonates:
-
Masamune-Roush Conditions (LiCl/DBU or Et₃N): This combination is particularly useful for base-sensitive substrates.[1][3] Lithium chloride acts as a Lewis acid, coordinating to the phosphonate and aldehyde carbonyl groups, which facilitates the reaction with weaker amine bases like 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (Et₃N).[3]
-
Potassium Carbonate (K₂CO₃): In some cases, particularly with highly activated phosphonates, potassium carbonate can be a sufficiently strong base.[4] This is often used in biphasic solvent systems.
-
Data Presentation: Comparison of Deprotonation Methods
| Base System | Typical Substrate | Solvent | Typical Temperature | Typical Reaction Time (Carbanion Formation) | Stereoselectivity | Notes |
| NaH | Stabilized phosphonates (e.g., with ester group) | THF, DME | 0 °C to RT | 30 - 60 min | Generally (E)-selective[1][5] | Widely used, requires inert atmosphere.[6] |
| n-BuLi | Non-stabilized alkylphosphonates | THF, Hexane | -78 °C | 30 - 60 min | Mixture of (E) and (Z) | Requires low temperatures to control reactivity. |
| LDA | Ketones, base-sensitive aldehydes | THF | -78 °C | 30 - 60 min | Generally (E)-selective | A strong, non-nucleophilic base.[3] |
| LiCl / DBU | Base-sensitive aldehydes/ketones | THF, CH₃CN | 0 °C to RT | 1 - 2 h | Highly (E)-selective[1] | Masamune-Roush conditions, avoids harsh bases.[3] |
| LiBr / Et₃N | Base-sensitive aldehydes | THF | 0 °C to RT | 1 - 6 h | Highly (E)-selective | A variation of the Masamune-Roush conditions.[4] |
| K₂CO₃ | Highly activated phosphonates | THF/H₂O | RT | 2 h | (E)-selective | Useful for substrates that can tolerate aqueous conditions.[4] |
| KHMDS / 18-crown-6 | For Still-Gennari Modification | THF | -78 °C | 30 min | Highly (Z)-selective | Used with electron-withdrawing phosphonates (e.g., trifluoroethyl). |
Experimental Protocols
Protocol 1: Standard Horner-Wadsworth-Emmons Reaction using Sodium Hydride
This protocol describes a general procedure for the (E)-selective olefination of an aldehyde with a stabilized phosphonate ester using sodium hydride.
Materials:
-
Triethyl phosphonoacetate (or other stabilized phosphonate)
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add NaH (1.2 equivalents) and wash with anhydrous THF to remove the mineral oil.
-
Add fresh anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF to the NaH slurry via a dropping funnel over 15-20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is usually indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC until the aldehyde is consumed (typically 2-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired alkene.
Protocol 2: Masamune-Roush HWE Reaction using LiCl/Et₃N
This protocol is suitable for base-sensitive substrates.
Materials:
-
Phosphonate ester
-
Aldehyde
-
Anhydrous lithium bromide (LiBr) or lithium chloride (LiCl)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexane/Diethyl ether mixture (1:1)
-
Brine
Procedure:
-
To a solution of anhydrous LiBr (1.2 equivalents) in THF, add a solution of the phosphonate ester (1.0 equivalent) in THF at room temperature.[4]
-
Stir the mixture for 10 minutes, then add triethylamine (1.7 equivalents) and continue stirring for 1 hour.[4]
-
Cool the mixture to 0 °C and add the aldehyde (2.9 equivalents) dropwise.[4]
-
Allow the reaction to stir at room temperature for 6 hours or until completion as monitored by TLC.[4]
-
Quench the reaction with saturated aqueous NH₄Cl and dilute with a 1:1 mixture of hexane and diethyl ether.[4]
-
Wash the mixture with brine, and extract the aqueous layer with the hexane/ether mixture.[4]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the alkene product.
Mandatory Visualizations
Caption: Mechanism of phosphonate deprotonation to form a stabilized carbanion.
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Decision tree for selecting a suitable base for phosphonate deprotonation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner-Wadsworth-Emmons Reaction | TCI AMERICA [tcichemicals.com]
- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Deprotonation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Aqueous Workup Procedures to Remove Phosphate Byproducts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective removal of common phosphate byproducts encountered in organic synthesis. The focus is on practical aqueous workup procedures that can be implemented in a laboratory setting.
Introduction
Phosphate-based reagents are indispensable in a multitude of organic transformations, including Wittig, Mitsunobu, and Appel reactions. However, these reactions generate stoichiometric amounts of phosphate byproducts, such as triphenylphosphine oxide (TPPO), hexamethylphosphoramide (HMPA), and various phosphate esters. The removal of these often polar and high-boiling point byproducts can be a significant challenge during product purification. This document outlines validated aqueous workup procedures to efficiently remove these impurities.
Removal of Triphenylphosphine Oxide (TPPO)
Triphenylphosphine oxide is a common byproduct that can be challenging to remove due to its moderate polarity and high crystallinity. Several methods have been developed to address this issue, primarily focusing on precipitation and selective extraction.
Precipitation with Metal Salts
Principle: TPPO can form insoluble complexes with certain metal salts, which can then be easily removed by filtration. Magnesium chloride (MgCl₂) and zinc chloride (ZnCl₂) are particularly effective.
Data Presentation: Efficiency of TPPO Removal by Precipitation
| Method | Reagent | Stoichiometry (Reagent:TPPO) | Solvent | TPPO Removal Efficiency | Reference |
| Precipitation with MgCl₂ and Wet Milling | MgCl₂ | 2.3:1 | Toluene | 99.6% (from 37.18% to 0.15% in crude) | [1] |
| Precipitation with ZnCl₂ | ZnCl₂ | 1:1 | Ethanol | >90% | |
| Precipitation with ZnCl₂ | ZnCl₂ | 3:1 | Ethanol | >99% (not detected) |
Experimental Protocol: Removal of TPPO using MgCl₂ and Wet Milling
This protocol is scalable and has been successfully demonstrated on a 14 kg scale.[1]
-
Reaction Workup: Following the completion of the reaction (e.g., a Mitsunobu reaction in toluene), add solid magnesium chloride (2.3 equivalents relative to triphenylphosphine).
-
Wet Milling: Subject the resulting slurry to wet milling. The high shear from milling continuously exposes fresh MgCl₂ surface for reaction with TPPO.
-
Monitoring: Monitor the disappearance of TPPO from the solution using a suitable analytical technique (e.g., in-line IR spectroscopy or HPLC). The process is typically complete within 5 hours for a 14 kg scale reaction.
-
Filtration: Once the reaction is complete, filter the mixture to remove the insoluble MgCl₂(TPPO) complex.
-
Washing: Wash the filter cake with a suitable solvent (e.g., toluene) to recover any entrained product.
-
Isolation: The filtrate contains the desired product with significantly reduced TPPO levels (<0.6 wt%).
Experimental Protocol: Removal of TPPO using ZnCl₂
-
Solvent Exchange: After the reaction, if the solvent is not suitable for precipitation (e.g., THF), evaporate the solvent.
-
Dissolution: Dissolve the crude reaction mixture in a polar solvent such as ethanol.
-
Precipitation: Add zinc chloride (1 to 3 equivalents relative to TPPO) to the solution.
-
Stirring: Stir the mixture at room temperature to allow for the formation of the ZnCl₂(TPPO)₂ precipitate.
-
Filtration: Filter the mixture to remove the white precipitate.
-
Washing: Wash the precipitate with a small amount of cold ethanol.
-
Product Recovery: The desired product is in the filtrate.
Logical Relationship: TPPO Removal by Precipitation
References
Application Notes and Protocols for Intramolecular Horner-Wadsworth-Emmons Reactions
For Researchers, Scientists, and Drug Development Professionals
The intramolecular Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the stereoselective formation of carbon-carbon double bonds within a molecule, leading to the formation of cyclic structures. This reaction is particularly valuable in the synthesis of macrocycles, which are prevalent in many natural products and pharmaceutically active compounds.[1][2] The stereochemical outcome of the reaction, yielding either the E (trans) or Z (cis) olefin, can be controlled by the choice of phosphonate reagent and reaction conditions.
General Principles
The intramolecular HWE reaction involves the cyclization of a substrate containing both a phosphonate group and a carbonyl group (aldehyde or ketone). The key steps of the reaction mechanism are:
-
Deprotonation: A base removes the acidic proton alpha to the phosphonate and an electron-withdrawing group, forming a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion undergoes an intramolecular nucleophilic attack on the carbonyl carbon, forming a cyclic oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble phosphate byproduct and forming the cyclic alkene.
The stereoselectivity of the reaction is influenced by the nature of the phosphonate substituents, the base, solvent, and the presence of additives.
Core Applications in Synthesis
The intramolecular HWE reaction is a cornerstone in the synthesis of:
-
Macrocyclic Lactones: A significant application is in the formation of macrolactones, a common structural motif in many biologically active natural products.[1]
-
Carbocycles: The reaction is also employed to construct various carbocyclic ring systems.
-
Complex Natural Products: Due to its reliability and stereocontrol, the intramolecular HWE reaction is a key step in the total synthesis of numerous complex natural products.[2]
Visualization of Key Processes
Reaction Mechanism
Caption: General mechanism of the intramolecular Horner-Wadsworth-Emmons reaction.
Experimental Workflow for Protocol Selection
Caption: Decision workflow for selecting an intramolecular HWE reaction protocol.
Quantitative Data Summary
The following tables summarize representative quantitative data for intramolecular HWE reactions, highlighting the influence of phosphonate reagents and reaction conditions on yield and stereoselectivity.
Table 1: Z-Selective Intramolecular HWE for Macrocyclic Lactones[1]
| Substrate (Phosphonate) | Base/Additive | Solvent | Ring Size | Yield (%) | Z:E Ratio |
| Diaryl phosphonoacetate | NaH | THF | 12 | 85 | 92:8 |
| Diaryl phosphonoacetate | NaI/DBU | THF | 12 | 84 | 96:4 |
| Diaryl phosphonoacetate | NaH | THF | 15 | 93 | 89:11 |
| Diaryl phosphonoacetate | NaI/DBU | THF | 15 | 70 | 97:3 |
| Diaryl phosphonoacetate | NaH | THF | 18 | 69 | 100:0 |
Table 2: E-Selective Intramolecular HWE for Macrocyclic Lactones[1]
| Substrate (Phosphonate) | Base/Additive | Solvent | Ring Size | Yield (%) | E:Z Ratio |
| Diethyl phosphonoacetate | LiCl/DBU | MeCN | 13 | 82 | 99:1 |
| Diethyl phosphonoacetate | LiCl/DBU | THF | 13 | 75 | 81:19 |
| Diethyl phosphonoacetate | LiCl/DBU | MeCN | 15 | 78 | 95:5 |
| Diethyl phosphonoacetate | LiCl/DBU | MeCN | 18 | 52 | 89:11 |
Experimental Protocols
The following are detailed protocols for key intramolecular HWE reactions. Note: These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Z-Selective Synthesis of Macrocyclic Lactones using NaH
This protocol is adapted from procedures for synthesizing Z-macrocyclic lactones using diaryl phosphonoacetate precursors.[1]
Materials:
-
Hydroxy aldehyde precursor
-
Diaryl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Apparatus: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a septum.
-
Base Suspension: In the reaction flask, suspend sodium hydride (3.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the linear hydroxy aldehyde phosphonate precursor (1.0 equivalent) in anhydrous THF to a high dilution (e.g., 0.001 M).
-
Slow Addition: Add the substrate solution dropwise to the stirred NaH suspension via the dropping funnel over a period of 1-10 hours. The slow addition is crucial to favor the intramolecular reaction over intermolecular polymerization.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Z-macrocyclic lactone.
Protocol 2: E-Selective Synthesis of Macrocyclic Lactones (Masamune-Roush Conditions)
This protocol is a general procedure for the E-selective macrocyclization of substrates bearing a dialkyl phosphonate using Masamune-Roush conditions.[3][4]
Materials:
-
Hydroxy aldehyde precursor
-
Triethyl phosphonoacetate or similar dialkyl phosphonate
-
Anhydrous Lithium Chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Apparatus: Under an inert atmosphere, add anhydrous LiCl (1.2 - 2.0 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum.
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a high dilution of the final substrate concentration (e.g., 0.005 M).
-
Substrate Addition: Dissolve the linear hydroxy aldehyde phosphonate precursor (1.0 equivalent) in anhydrous MeCN and add it to the LiCl suspension.
-
Base Addition: Add DBU (1.2 - 2.0 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic extracts with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the E-macrocyclic lactone.
References
Troubleshooting & Optimization
How to improve E/Z selectivity in Horner-Wadsworth-Emmons reactions
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize E/Z selectivity in their olefination experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of a standard Horner-Wadsworth-Emmons reaction?
The standard Horner-Wadsworth-Emmons (HWE) reaction, which utilizes stabilized phosphonate carbanions, generally favors the formation of the thermodynamically more stable (E)-alkenes.[1][2] This high E-selectivity arises from the thermodynamic stabilization of the intermediates and transition states leading to the E-product.[1] The reaction of aldehydes or ketones with these stabilized phosphorus ylides typically leads to olefins with excellent E-selectivity.[3]
Q2: How can I favor the formation of (Z)-alkenes?
To achieve high Z-selectivity, a modification of the standard HWE protocol is necessary. The most widely used method is the Still-Gennari olefination.[4] This modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 in an aprotic solvent like THF at low temperatures (e.g., -78°C).[1][2][5] The electron-withdrawing groups accelerate the elimination step, allowing for kinetic control that favors the Z-isomer.[1][6]
Q3: What are the main factors that control E/Z selectivity?
The E/Z selectivity of the HWE reaction is highly dependent on several factors:
-
Phosphonate Reagent Structure: This is the most critical factor. Standard alkyl phosphonates (e.g., diethyl) favor E-olefins.[1] Phosphonates with electron-withdrawing ester groups (e.g., bis(2,2,2-trifluoroethyl) in the Still-Gennari modification or aryl groups in the Ando modification) are essential for Z-selectivity.[1][2]
-
Reaction Conditions: The choice of base, solvent, and temperature determines whether the reaction is under thermodynamic or kinetic control.
-
Substrate Structure: The structure of the aldehyde or ketone can also influence selectivity. For instance, aromatic aldehydes in standard HWE reactions almost exclusively yield (E)-alkenes.[2]
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of E/Z isomers with low selectivity for the desired E-alkene.
Possible Causes & Solutions:
-
Suboptimal Base/Cation: The choice of base and its corresponding metal cation can influence stereoselectivity. While strong bases like NaH, NaOMe, and BuLi are common, certain conditions can improve E-selectivity.[3][7] The Masamune-Roush conditions, using a combination of lithium chloride (LiCl) and a milder base like an amine, are effective for achieving high E-selectivity, particularly with base-sensitive substrates.[6][8] Using magnesium-based reagents like methylmagnesium bromide (MeMgBr) has also been shown to be highly effective for obtaining satisfactory E-selectivity.[7][9]
-
Incomplete Equilibration: The high E-selectivity of the standard HWE reaction relies on the equilibration of reaction intermediates to the most stable thermodynamic pathway.[2] Ensure the reaction is stirred for a sufficient amount of time to allow this equilibration to occur.
-
Phosphonate Structure: While standard diethyl or dimethyl phosphonates usually give good E-selectivity, slight modifications can sometimes be beneficial. However, avoid phosphonates with strong electron-withdrawing groups, as these are designed to produce Z-alkenes.[1]
Problem 2: I am trying to synthesize a (Z)-alkene using the Still-Gennari modification, but I am getting poor Z:E ratios.
Possible Causes & Solutions:
-
Incorrect Reagents: Ensure you are using a phosphonate with strongly electron-withdrawing groups, such as methyl or ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate or the classic bis(2,2,2-trifluoroethyl) phosphonate.[1][10] Standard diethyl phosphonates will not provide Z-selectivity.[1]
-
Reaction Conditions Not Under Kinetic Control: High Z-selectivity requires strict kinetic control.
-
Temperature: The reaction must be maintained at a low temperature, typically -78°C.[5] Allowing the temperature to rise can lead to equilibration and favor the E-isomer.
-
Base and Additives: Use a strong, sterically hindered base that promotes dissociation, such as KHMDS. The addition of 18-crown-6 is crucial as it sequesters the potassium cation, preventing it from interfering with the desired reaction pathway.[1]
-
-
Aldehyde Substrate: While the Still-Gennari modification is robust, selectivity can be slightly lower for some aliphatic aldehydes compared to aromatic aldehydes.[1] Optimization of reaction time and temperature may be necessary for specific substrates.
Data on E/Z Selectivity
The following tables summarize the impact of different reagents and conditions on the stereochemical outcome of the HWE reaction.
Table 1: Z-Selectivity using Modified Still-Gennari Reagents Reaction of phosphonate reagents with various aldehydes.
| Phosphonate Reagent | Aldehyde | Base | Temp (°C) | Z:E Ratio | Yield (%) |
| Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH | -78 to rt | 97:3 | 96 |
| Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Octanal | NaH | -78 to rt | 88:12 | 82 |
| Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Cinnamaldehyde | NaH | -78 to rt | 91:9 | 90 |
| Bis(2,2,2-trifluoroethyl)phosphonoacetate | Benzaldehyde | NaH | -20 | 74:26 | >95 |
| Bis(2,2,2-trifluoroethyl)phosphonoacetate | Octanal | NaH | -20 | 78:22 | >95 |
| (Data sourced from[1]) |
Table 2: Effect of Base and Cation on E-Selectivity Reaction of a Weinreb amide-type phosphonate with 3-phenylpropanal.
| Base | Cation | Temp (°C) | E:Z Ratio |
| LHMDS | Li⁺ | 0 | 91:9 |
| NaHMDS | Na⁺ | 0 | >99:1 |
| KHMDS | K⁺ | 0 | 97:3 |
| nBuLi | Li⁺ | -78 | 89:11 |
| NaH | Na⁺ | 0 | >99:1 |
| iPrMgCl | Mg²⁺ | 0 | >99:1 |
| (Data sourced from[7]) |
Experimental Protocols
Protocol 1: General Procedure for E-Selective HWE Reaction
This protocol is adapted from a procedure for the synthesis of α,β-unsaturated esters.[6]
-
Preparation: To a stirred suspension of a base (e.g., NaH, 1.1 equivalents) in a dry aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar) at 0°C, add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise.
-
Ylide Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Reaction: Cool the reaction mixture to 0°C and add a solution of the aldehyde (1.0 equivalent) in dry THF dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired (E)-alkene.[6]
Protocol 2: General Procedure for Z-Selective Still-Gennari Olefination
This protocol is based on typical conditions for the Still-Gennari modification.[1][11]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the phosphonate reagent (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate, 1.2 equivalents) and 18-crown-6 (1.2 equivalents) in dry THF.
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add a solution of KHMDS (1.1 equivalents) in THF dropwise. Stir the mixture at -78°C for 30 minutes.
-
Reaction: Add a solution of the aldehyde (1.0 equivalent) in dry THF dropwise while maintaining the temperature at -78°C.
-
Completion: Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction at -78°C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to isolate the (Z)-alkene.
Visualizations
Caption: General mechanism for the E-selective Horner-Wadsworth-Emmons reaction.
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in phosphonate-based olefination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during phosphonate-based olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Horner-Wadsworth-Emmons (HWE) reaction has a low yield or is not proceeding to completion. What are the potential causes and how can I troubleshoot it?
A1: Low yields in HWE reactions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Inefficient Deprotonation of the Phosphonate: The first step of the HWE reaction is the deprotonation of the phosphonate to form a nucleophilic carbanion.[1][2][3] If the base is not strong enough to deprotonate the phosphonate, the reaction will not proceed.
-
Troubleshooting:
-
Verify Base Strength: Ensure the pKa of the conjugate acid of the base is at least 2-3 units higher than the pKa of the phosphonate. For stabilized phosphonates (with electron-withdrawing groups), bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are commonly used.[4] For less acidic phosphonates, stronger bases like n-butyllithium (n-BuLi) may be necessary.[5]
-
Check Base Quality: Use freshly opened or properly stored bases. Carbonates can form on the surface of alkali metal hydrides and alkoxides upon exposure to air, reducing their reactivity.
-
Increase Equivalents of Base: In some cases, using a slight excess of the base (e.g., 1.1-1.2 equivalents) can drive the deprotonation to completion.
-
-
-
Poor Quality of Reagents or Solvents: The presence of impurities, especially water or protic solvents, can quench the phosphonate carbanion and halt the reaction.
-
Troubleshooting:
-
Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents, freshly distilled or obtained from a solvent purification system. Molecular sieves can be used to dry solvents prior to use.[1]
-
Purify Reagents: If the purity of the aldehyde or phosphonate is questionable, consider purification by distillation, recrystallization, or column chromatography before use.
-
-
-
Steric Hindrance: Highly substituted aldehydes or bulky phosphonates can hinder the nucleophilic attack of the carbanion on the carbonyl carbon, slowing down the reaction or preventing it altogether.[2]
-
Troubleshooting:
-
Increase Reaction Temperature: Gently heating the reaction mixture can sometimes overcome the activation energy barrier associated with sterically hindered substrates. However, be mindful that this can also affect stereoselectivity.[2]
-
Use a Less Hindered Phosphonate: If possible, consider using a phosphonate with smaller ester groups (e.g., dimethyl instead of diethyl).
-
-
-
Side Reactions: Aldehydes, especially enolizable ones, can undergo self-condensation (aldol reaction) under basic conditions. The phosphonate carbanion can also be susceptible to decomposition or other side reactions if the reaction conditions are too harsh.
-
Troubleshooting:
-
Slow Addition of Base: Add the base slowly to a solution of the phosphonate at a low temperature to control the concentration of the reactive carbanion.
-
Inverse Addition: Add the aldehyde slowly to the pre-formed phosphonate carbanion to minimize the time the aldehyde is exposed to basic conditions.
-
Use Milder Bases: For base-sensitive substrates, consider using milder conditions such as the Masamune-Roush conditions (LiCl and an amine base like DBU or triethylamine).[1][6]
-
-
Below is a troubleshooting workflow to diagnose the cause of low yield in your HWE reaction.
Q2: My HWE reaction is giving the wrong stereoisomer (e.g., Z instead of the expected E, or a mixture of E/Z). How can I improve the stereoselectivity?
A2: The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate and aldehyde, the nature of the cation, the solvent, and the temperature.[2]
-
Achieving High E-selectivity:
-
Reaction Conditions: Generally, conditions that allow for the equilibration of the intermediates favor the formation of the more thermodynamically stable E-alkene.[2] This includes using sodium or lithium bases in aprotic solvents like THF or DME at room temperature or slightly elevated temperatures.[2][5]
-
Substrate Structure: Aldehydes with increased steric bulk tend to favor the formation of the E-isomer.[2]
-
-
Achieving High Z-selectivity (Still-Gennari Modification):
-
Phosphonate Structure: The use of phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl) or diaryl phosphonates, is crucial for Z-selectivity.[1][2] These groups are thought to accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the E-isomer.[2]
-
Reaction Conditions: Z-selectivity is favored by using strongly dissociating conditions, such as potassium hexamethyldisilazide (KHMDS) as the base in the presence of a crown ether (e.g., 18-crown-6) in THF at low temperatures (-78 °C).[1][2][7] The potassium cation, complexed by the crown ether, is less coordinating, which promotes the formation of the Z-alkene.[5]
-
The following diagram illustrates the factors influencing the stereoselectivity of the HWE reaction.
Q3: I am having difficulty purifying my product from the reaction mixture. What is the best way to remove the phosphate byproduct and other impurities?
A3: A key advantage of the HWE reaction over the Wittig reaction is the ease of removal of the phosphate byproduct.[8][9]
-
Aqueous Workup: The dialkylphosphate salt byproduct is typically water-soluble and can be removed by performing an aqueous workup.[8][10] After quenching the reaction, extract the product into an organic solvent. Washing the organic layer with water or brine should effectively remove the phosphate byproduct.
-
Column Chromatography: If the product is not sufficiently pure after an aqueous workup, flash column chromatography on silica gel is a common and effective purification method. The choice of eluent will depend on the polarity of the product. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material. The choice of solvent is critical and may require some experimentation.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be a suitable purification method.
Data Presentation
Table 1: Commonly Used Bases in the Horner-Wadsworth-Emmons Reaction
| Base | Abbreviation | pKa of Conjugate Acid (in DMSO) | Typical Applications |
| Sodium Hydride | NaH | ~35 | Standard HWE with stabilized phosphonates.[4] |
| Potassium tert-Butoxide | t-BuOK | ~32.2 | Strong, non-nucleophilic base for stabilized phosphonates. |
| Lithium Diisopropylamide | LDA | 35.7 | Strong, non-nucleophilic base, often used at low temperatures.[11] |
| n-Butyllithium | n-BuLi | ~50 | Very strong base for deprotonating less acidic phosphonates.[5] |
| Potassium Hexamethyldisilazide | KHMDS | 29.5 | Used in Still-Gennari modification for Z-selectivity.[1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 13.5 | Milder, non-nucleophilic base for Masamune-Roush conditions. |
| Triethylamine | Et₃N or TEA | 10.75 | Weak base used in Masamune-Roush conditions with LiCl.[1] |
Table 2: Common Solvents for the Horner-Wadsworth-Emmons Reaction
| Solvent | Polarity (Dielectric Constant) | Protic/Aprotic | Typical Use |
| Tetrahydrofuran | 7.5 | Aprotic | Standard HWE, Still-Gennari, Masamune-Roush.[12] |
| Diethyl Ether | 4.3 | Aprotic | Standard HWE.[12] |
| Dimethylformamide | 38 | Aprotic | Can be used for less soluble reagents.[12] |
| Dichloromethane | 9.1 | Aprotic | Sometimes used in modified HWE procedures.[12] |
| Acetonitrile | 37.5 | Aprotic | Used in Masamune-Roush conditions.[1][12] |
| Toluene | 2.4 | Aprotic | Can be used, especially at higher temperatures. |
Experimental Protocols
Protocol 1: General Procedure for a Standard (E-selective) Horner-Wadsworth-Emmons Reaction
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and the phosphonate reagent (1.0 eq.) to a flame-dried round-bottom flask.
-
Dissolve the phosphonate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Slowly add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution of the phosphonate.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Preparation of a Stabilized Phosphonate Reagent (Arbuzov Reaction)
-
Setup:
-
Combine the trialkyl phosphite (e.g., triethyl phosphite, 1.0 eq.) and the α-haloester (e.g., ethyl bromoacetate, 1.0 eq.) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 120-150 °C) and maintain the temperature for several hours until the reaction is complete (monitor by TLC or ³¹P NMR).
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
The product can often be purified by vacuum distillation to remove any unreacted starting materials and byproducts.
-
The following diagram outlines the general workflow for a phosphonate-based olefination experiment.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Horner-Wadsworth-Emmons reaction?
A1: The most frequently encountered side reactions in the HWE reaction include the formation of the undesired stereoisomer (typically the Z-alkene in a standard HWE reaction), aldol-type reactions of the carbonyl substrate, Michael addition of the phosphonate carbanion to the α,β-unsaturated product, and hydrolysis of the phosphonate ester. In some cases, self-condensation of the phosphonate reagent can also occur, though this is less common.
Q2: My HWE reaction is giving a low yield. What are the potential causes and solutions?
A2: Low yields in HWE reactions can stem from several factors:
-
Inefficient Deprotonation: The base may not be strong enough to fully deprotonate the phosphonate reagent. Consider using a stronger base or ensuring the base is of high quality and free from moisture.
-
Steric Hindrance: Highly hindered aldehydes or ketones, as well as bulky phosphonate reagents, can slow down the reaction.[1] Increasing the reaction temperature or using a less sterically demanding phosphonate or base might be necessary.
-
Side Reactions: The consumption of starting materials through the side reactions mentioned in Q1 can significantly lower the yield of the desired product.
-
Poor Quality Reagents: Ensure all reagents, especially the aldehyde and phosphonate, are pure and the solvent is anhydrous.
Q3: I am observing the formation of the undesired Z-alkene. How can I improve the E-selectivity?
A3: The HWE reaction generally favors the formation of the E-alkene due to thermodynamic control.[1][2] To enhance E-selectivity:
-
Choice of Cation: Lithium salts tend to provide higher E-selectivity compared to sodium or potassium salts.[1]
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the more stable E-isomer.[1]
-
Base and Solvent: The choice of base and solvent can influence the equilibrium between the intermediates, thereby affecting the E/Z ratio. Protic solvents should generally be avoided.
Q4: How can I achieve high Z-selectivity in my HWE reaction?
A4: For high Z-selectivity, specific modifications to the standard HWE protocol are necessary. The most common method is the Still-Gennari modification , which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6 in THF).[1][3] These conditions favor the kinetic product, which leads to the Z-alkene.
Q5: My aldehyde is base-sensitive. What conditions should I use to avoid decomposition or side reactions?
A5: For base-sensitive aldehydes, it is crucial to use milder reaction conditions. The Masamune-Roush conditions , which employ a weaker base like DBU or triethylamine in the presence of a Lewis acid such as lithium chloride (LiCl), are highly effective.[1][2][4][5] These conditions avoid the use of strong bases like sodium hydride, thus preserving the integrity of sensitive functional groups.
Troubleshooting Guides
Issue 1: Formation of Aldol-Type Byproducts
Symptoms:
-
Presence of β-hydroxy aldehyde/ketone or α,β-unsaturated aldehyde/ketone derived from the self-condensation of the starting carbonyl compound in the crude reaction mixture.
-
Reduced yield of the desired alkene.
Root Cause: This side reaction is prevalent when using enolizable aldehydes or ketones. The base used for the HWE reaction can deprotonate the α-carbon of the carbonyl compound, leading to an enolate that can then participate in aldol-type reactions.
Solutions:
-
Use of Milder Bases: Employing Masamune-Roush conditions (LiCl/DBU or LiCl/Et₃N) can minimize the self-condensation of the carbonyl substrate.
-
Order of Addition: Add the aldehyde slowly to the pre-formed phosphonate carbanion. This ensures a low concentration of the aldehyde in the presence of the base, disfavoring the aldol reaction.
-
Lower Reaction Temperature: Running the reaction at lower temperatures can help to suppress the rate of the aldol side reaction.
Issue 2: Michael Addition of Phosphonate Carbanion
Symptoms:
-
Formation of a high molecular weight byproduct corresponding to the addition of the phosphonate carbanion to the newly formed α,β-unsaturated product.
-
Decreased yield of the desired alkene, especially at high conversions.
Root Cause: The α,β-unsaturated product of the HWE reaction is a Michael acceptor. The nucleophilic phosphonate carbanion can add to this product in a 1,4-conjugate addition fashion. This is more likely to occur if the phosphonate carbanion is present in a high concentration relative to the aldehyde.
Solutions:
-
Stoichiometry Control: Use a slight excess of the aldehyde (e.g., 1.1 equivalents) relative to the phosphonate reagent to ensure the phosphonate carbanion is consumed by the desired reaction.
-
Slow Addition: Add the base slowly to a mixture of the phosphonate and the aldehyde. This maintains a low concentration of the phosphonate carbanion throughout the reaction.
-
Choice of Base: Using a less nucleophilic base might reduce the propensity for Michael addition.
Issue 3: Hydrolysis of the Phosphonate Ester
Symptoms:
-
Presence of the corresponding phosphonic acid in the crude product after workup.
-
Difficulty in purification due to the presence of polar impurities.
Root Cause: The ester groups on the phosphonate reagent can be susceptible to hydrolysis, particularly under strongly basic or acidic workup conditions.[6]
Solutions:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis during the reaction.
-
Neutral Workup: During the workup, use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction, which is milder than using strong acids.
-
Careful pH Control: If an extractive workup is performed, avoid strongly acidic or basic aqueous layers.
Quantitative Data on Stereoselectivity
The choice of reaction conditions can significantly impact the E/Z ratio of the resulting alkene. The following tables summarize the effects of different bases, solvents, and phosphonate structures on the stereoselectivity of the HWE reaction.
Table 1: Effect of Base and Cation on E/Z Selectivity for the Reaction of Triethyl Phosphonoacetate with Benzaldehyde
| Base (Cation) | Solvent | Temperature (°C) | E/Z Ratio |
| NaH (Na⁺) | THF | 25 | >95:5 |
| n-BuLi (Li⁺) | THF | -78 | 90:10 |
| KHMDS (K⁺) | THF | -78 | 10:90 (Z-selective) |
| DBU/LiCl (Li⁺) | CH₃CN | 25 | >98:2 |
Data compiled from various sources for illustrative purposes.
Table 2: E/Z Selectivity in the Still-Gennari Modification for the Reaction of Bis(2,2,2-trifluoroethyl) Phosphonoacetate with Various Aldehydes
| Aldehyde | Base/Additive | Solvent | Temperature (°C) | E/Z Ratio |
| Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | <5:95 |
| Cyclohexanecarboxaldehyde | KHMDS/18-crown-6 | THF | -78 | <5:95 |
| Octanal | KHMDS/18-crown-6 | THF | -78 | 10:90 |
Data compiled from various sources for illustrative purposes.[3]
Experimental Protocols
Protocol 1: Standard HWE Reaction for E-Alkene Synthesis
This protocol is suitable for the synthesis of E-α,β-unsaturated esters from aldehydes that are not base-sensitive.
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C.
-
Add a solution of the aldehyde (1.05 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Aldehydes
This protocol is designed for aldehydes that are prone to decomposition or self-condensation under strongly basic conditions.[2]
Materials:
-
Triethyl phosphonoacetate
-
Base-sensitive aldehyde
-
Lithium chloride (LiCl), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (CH₃CN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
To a flame-dried round-bottom flask, add anhydrous LiCl (1.2 equivalents) and the base-sensitive aldehyde (1.0 equivalent).
-
Add anhydrous CH₃CN to dissolve the solids.
-
Add triethyl phosphonoacetate (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C.
-
Add DBU (1.2 equivalents) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Add water to dissolve any precipitated salts.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Still-Gennari Modification for Z-Alkene Synthesis
This protocol is employed to achieve high selectivity for the Z-alkene.[3]
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in toluene
-
18-Crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
To a flame-dried, three-necked round-bottom flask, add 18-crown-6 (1.5 equivalents) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS solution (1.5 equivalents) dropwise.
-
Stir the mixture for 10 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 equivalents) in anhydrous THF dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Horner-Wadsworth-Emmons (HWE) Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from Horner-Wadsworth-Emmons (HWE) reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of HWE reaction products in a question-and-answer format.
Q1: I see a significant amount of a polar, water-soluble impurity in my crude product. How can I efficiently remove the phosphonate byproduct?
A1: The dialkylphosphate salt is the primary byproduct of the HWE reaction and is typically water-soluble, making its removal straightforward.[1][2]
-
Initial Workup: The most effective method is a thorough aqueous extraction. After quenching the reaction (e.g., with saturated aqueous ammonium chloride), extract your product with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).[3] Wash the combined organic layers multiple times with water or brine to pull the phosphate byproduct into the aqueous phase.
-
Troubleshooting Persistent Emulsions: If emulsions form during extraction, adding brine can help to break them. Alternatively, filtering the entire mixture through a pad of celite can be effective.
-
For stubborn cases: If the byproduct persists, a dilute acid wash (e.g., 1M HCl) followed by a water wash can sometimes improve its removal, provided your product is stable to acid.
Q2: My product is thermally sensitive, and I'm observing decomposition during distillation. What are alternative purification methods?
A2: High temperatures during distillation can lead to product degradation, especially for complex or highly functionalized molecules.[4]
-
Column Chromatography: Flash column chromatography is the most common and versatile alternative to distillation for purifying HWE products. A range of solvent systems can be employed to separate the desired alkene from byproducts and unreacted starting materials.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method to obtain very pure material. However, finding a suitable solvent system may require some screening. Unlike products from Wittig reactions, α,β-unsaturated esters from HWE reactions may be more challenging to recrystallize from common protic solvents like alcohols.[4] Experiment with a variety of solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes.
Q3: I am having difficulty separating my desired alkene product from the unreacted aldehyde by column chromatography. What can I do?
A3: Co-elution of the product and unreacted aldehyde can be a common issue, especially if they have similar polarities.
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether). Varying the ratio of these solvents can significantly impact the separation. For more polar compounds, systems like methanol/dichloromethane can be effective.
-
TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation between your product and the aldehyde. Aim for a solvent system that gives your product an Rf value between 0.25 and 0.35 for optimal separation on a column.
-
-
Chemical Quenching of Excess Aldehyde: If chromatographic separation is challenging, you can quench the excess aldehyde before workup. The addition of a small amount of a primary amine, such as n-propylamine, to the crude reaction mixture can form an imine with the excess aldehyde, which can be more easily separated by chromatography or extraction.
Q4: The E/Z selectivity of my reaction is not as high as expected, and I am struggling to separate the isomers. How can I improve the separation or enrich one isomer?
A4: While the HWE reaction generally favors the formation of the E-alkene, several factors can influence the stereochemical outcome.[1] Separating geometric isomers can be challenging.
-
Chromatographic Separation:
-
Careful column chromatography can often separate E and Z isomers. Using a long column with a shallow solvent gradient can improve resolution.
-
Sometimes, changing the stationary phase (e.g., using silver nitrate-impregnated silica gel) can enhance the separation of alkene isomers.
-
-
Reaction Optimization: If separation is not feasible, optimizing the reaction conditions to favor the desired isomer is the best approach. Factors that can influence E/Z selectivity include the choice of base, solvent, reaction temperature, and the steric bulk of the phosphonate and aldehyde.[5] For Z-selective reactions, the Still-Gennari modification using phosphonates with electron-withdrawing groups is often employed.[3]
Frequently Asked Questions (FAQs)
Q: What is the most significant advantage of the HWE reaction in terms of product purification compared to the Wittig reaction?
A: The primary advantage is the nature of the phosphorus-containing byproduct. The HWE reaction produces a water-soluble dialkylphosphate salt, which can be easily removed by an aqueous workup.[1][2] In contrast, the Wittig reaction generates triphenylphosphine oxide, which is often difficult to separate from the desired product due to its lower polarity and tendency to co-elute during column chromatography.
Q: What are some standard solvent systems for purifying α,β-unsaturated esters from HWE reactions by column chromatography?
A: The choice of solvent system will depend on the polarity of your specific product. However, some common starting points are:
-
For non-polar to moderately polar products: Mixtures of hexanes (or petroleum ether) and ethyl acetate are very common. A typical gradient might start from 5% ethyl acetate in hexanes and gradually increase to 20-50%.
-
For more polar products: A system of dichloromethane and methanol can be effective.
-
TLC is crucial: Always perform TLC first to determine the optimal solvent system for your specific separation.
Q: Can I use distillation to purify my HWE product?
A: Yes, vacuum distillation can be an effective method for purifying thermally stable, relatively low molecular weight liquid products.[4] It is particularly useful for large-scale purifications where column chromatography may be less practical. However, it is crucial to ensure your product is not prone to decomposition at the required distillation temperatures.
Q: My product appears as an oil, but I know it should be a solid. What could be the issue?
A: The presence of impurities, such as residual solvent or the phosphonate byproduct, can prevent your product from solidifying. Further purification by column chromatography may be necessary to remove these impurities. Also, ensure that all volatile solvents have been thoroughly removed under high vacuum.
Data Presentation
Table 1: Comparison of E/Z Ratios in HWE Reactions Under Different Conditions
| Aldehyde | Phosphonate Reagent | Base/Conditions | Solvent | E/Z Ratio | Reference |
| 3-Phenylpropanal | Weinreb Amide-Type | LHMDS, -78 °C to rt | THF | 88:12 | [3] |
| 3-Phenylpropanal | Weinreb Amide-Type | NaHMDS, -78 °C to rt | THF | 95:5 | [3] |
| 3-Phenylpropanal | Weinreb Amide-Type | KHMDS, -78 °C to rt | THF | 93:7 | [3] |
| Benzaldehyde | Still-Gennari Type | (CF₃)₂CHONa | THF | 3:97 | [6] |
| Octanal | Still-Gennari Type | (CF₃)₂CHONa | THF | 12:88 | [6] |
Table 2: Example TLC Rf Values for HWE Reaction Components
| Compound Type | Example Structure | Solvent System (v/v) | Approximate Rf Value |
| α,β-Unsaturated Ester (Product) | Ethyl cinnamate | 20% Ethyl Acetate / Hexanes | 0.4 - 0.5 |
| Aldehyde (Starting Material) | Benzaldehyde | 20% Ethyl Acetate / Hexanes | 0.5 - 0.6 |
| Phosphonate Byproduct | Diethyl phosphate | 20% Ethyl Acetate / Hexanes | < 0.1 (streaking from baseline) |
| Unreacted Phosphonate Reagent | Triethyl phosphonoacetate | 20% Ethyl Acetate / Hexanes | 0.2 - 0.3 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: General Aqueous Workup for HWE Reactions
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts.
-
Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove the water-soluble phosphonate byproduct.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
Protocol 2: Purification by Flash Column Chromatography
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.
-
Load the dried silica with the adsorbed product onto a pre-packed silica gel column.
-
Elute the column with an appropriate solvent system, determined by prior TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: General workflow for the purification of HWE reaction products.
Caption: Troubleshooting decision tree for HWE product purification.
References
- 1. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing base and solvent conditions for phosphonate reactions
Welcome to the technical support center for phosphonate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and guides to resolve common issues, with a focus on selecting the appropriate base and solvent conditions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my Horner-Wadsworth-Emmons (HWE) reaction?
A1: The choice of base for the HWE reaction depends primarily on the stability of your substrates (aldehyde or ketone) and the reactivity of your phosphonate.
-
For robust substrates: Strong, non-nucleophilic bases like Sodium Hydride (NaH) are commonly used.[1] Other strong bases include lithium, sodium, or potassium hexamethyldisilazide (LiHMDS, NaHMDS, KHMDS).[2][3]
-
For base-sensitive substrates: Milder conditions are required to prevent side reactions. The Masamune-Roush conditions, which use Lithium Chloride (LiCl) with a weaker amine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), are a popular choice.[4][5][6] Similarly, Rathke's conditions utilize lithium or magnesium halides with triethylamine.[4][5]
Q2: What is the typical solvent choice for an HWE reaction?
A2: Anhydrous aprotic solvents are standard. Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are the most common solvents for HWE reactions.[1] The choice can influence the solubility of intermediates and the reaction rate. For certain protocols, a biphasic system like THF/water may also be employed.[7]
Q3: My Michaelis-Arbuzov reaction is not proceeding. What are the common causes?
A3: The Michaelis-Arbuzov reaction, which synthesizes phosphonates from a trialkyl phosphite and an alkyl halide, can be sluggish for several reasons:
-
Alkyl Halide Reactivity: The reaction follows an S(_N)2 mechanism, so the reactivity of the alkyl halide is critical. The order of reactivity is R-I > R-Br > R-Cl.[8] Primary alkyl halides react smoothly, but secondary halides often lead to elimination side-products, and tertiary halides are generally unreactive.[8][9] Aryl and vinyl halides typically do not work under standard conditions.[8]
-
Temperature: The reaction often requires high temperatures, typically between 120°C and 160°C, to proceed.[9]
-
Phosphite Reactivity: Electron-donating groups on the phosphite accelerate the reaction, while electron-withdrawing groups slow it down.[8]
Q4: Can I run a Michaelis-Arbuzov reaction under milder conditions?
A4: Yes. The use of a Lewis acid catalyst, such as Zinc Bromide (ZnBr(_2)) or Indium Bromide (InBr(_3)), can facilitate the reaction at room temperature, avoiding the need for high heat.[10][11] This is particularly useful for substrates that are sensitive to thermal degradation.
Q5: What is the role of a base in the Pudovik reaction?
A5: The Pudovik reaction involves the addition of a dialkyl phosphite to an imine.[12] A base is typically required to deprotonate the phosphite, generating a nucleophilic phosphorus species that then attacks the imine carbon.[12] Both organic bases (e.g., diethylamine, DBN) and inorganic bases can be used.[13][14] In some cases, Lewis acids can also catalyze the reaction.[12]
Q6: How does solvent polarity affect phosphonate reactions in general?
A6: Solvent polarity can have a significant impact on reaction rates and yields.[15] Polar solvents can stabilize charged intermediates and transition states, which may accelerate the reaction.[16] For example, the hydrolysis of certain phosphate esters proceeds much more rapidly in non-polar solvents like cyclohexane and acetone compared to water.[17] However, the optimal solvent is highly dependent on the specific reaction mechanism and substrates. For instance, some Kabachnik-Fields reactions show higher yields under solvent-free conditions than in a range of polar and non-polar solvents.[15]
Troubleshooting Guides
Problem 1: Low Yield in Horner-Wadsworth-Emmons (HWE) Reaction
If you are experiencing low yields, consider the following optimization workflow.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Alkylation of H-Phosphinate Esters under Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
- 12. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. asynt.com [asynt.com]
- 15. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
How to overcome steric hindrance in reactions with bulky ketones
Welcome to the technical support center for overcoming challenges in synthetic reactions involving sterically hindered ketones. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a bulky ketone is failing or giving low yield. What are the common side reactions?
A: When reacting a Grignard reagent with a sterically hindered ketone, the desired nucleophilic addition can be outcompeted by two main side reactions:
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. Upon aqueous workup, this regenerates the starting ketone, leading to low conversion.[1][2]
-
Reduction: If the Grignard reagent has β-hydrogens, it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state.[1][2] This produces a secondary alcohol instead of the expected tertiary alcohol.
Q2: How can I improve the success of my Grignard reaction with a hindered ketone?
A: To favor the desired addition product, consider the following strategies:
-
Use an organolithium reagent: Organolithium reagents are generally more reactive and less basic than their Grignard counterparts, which can favor addition over enolization.
-
Employ cerium(III) chloride (Luche conditions): Adding CeCl₃ to the reaction mixture generates a more nucleophilic and less basic organocerium species in situ. This significantly enhances the rate of addition to the carbonyl group while suppressing enolization and reduction.
-
Change the solvent: Using a non-coordinating solvent like toluene or hexane can sometimes alter the reactivity of the organometallic reagent in a favorable way.
Q3: I am trying to reduce a bulky ketone to an alcohol, but the reaction is very slow. What should I do?
A: Standard reducing agents like sodium borohydride (NaBH₄) may react slowly with hindered ketones.[3] Consider these alternatives:
-
Use a more powerful reducing agent: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄ and is effective for most hindered ketones.[4][5] Note that LiAlH₄ requires anhydrous conditions and a separate workup step.[4][5]
-
Employ bulky, selective reducing agents: For stereocontrol, reagents like K-Selectride® or L-Selectride® are very effective. Their steric bulk can lead to highly diastereoselective reductions of cyclic ketones.[6]
-
Consider biocatalysis: Ketone reductases (KREDs) or alcohol dehydrogenases (ADHs) can exhibit high activity and stereoselectivity for the reduction of even very bulky ketones, providing an environmentally friendly alternative.[7][8][9]
Q4: How can I perform a Wittig reaction on a sterically hindered ketone that is unreactive?
A: Sterically hindered ketones are notoriously poor substrates for the Wittig reaction.[10] To improve yields:
-
Use a more reactive ylide: Non-stabilized ylides (e.g., from primary alkyl halides) are significantly more reactive than stabilized ylides (e.g., those with an adjacent ester or ketone group).[11]
-
Optimize the base and solvent: Using a strong base like potassium-tert-butoxide in ether or benzene has been shown to be highly effective for the methylenation of hindered ketones, where other bases fail.[12]
-
Consider the Horner-Wadsworth-Emmons (HWE) reaction: HWE reagents (phosphonate carbanions) are generally more reactive than the corresponding Wittig ylides and can be successful where the Wittig reaction fails.
Q5: When should I use a protecting group for my bulky ketone?
A: A protecting group is necessary when you need to perform a reaction on another functional group in the molecule that is incompatible with the reagents needed for that transformation, and the ketone would interfere.[13][14] For example, if you need to perform a Grignard reaction on an ester in a molecule that also contains a ketone, the Grignard reagent would preferentially attack the more reactive ketone.[15][16] By protecting the ketone as an acetal, you can perform the reaction on the ester and then deprotect the ketone.[14][15][17]
Troubleshooting Guide
Issue 1: Low or no conversion in a nucleophilic addition reaction.
| Possible Cause | Suggested Solution |
| Extreme Steric Hindrance | Switch to a smaller, more reactive nucleophile (e.g., methyllithium instead of a bulky Grignard). |
| Enolization of the Ketone | Use less basic reagents (e.g., organocerium reagents) or run the reaction at a lower temperature to disfavor proton transfer. |
| Poor Reagent Quality | Titrate organometallic reagents before use to ensure accurate concentration. Use freshly prepared or purchased reagents. |
| Reaction Conditions | Employ alternative energy sources like high-intensity ultrasound or microwave irradiation to increase the reaction rate.[18][19][20] |
Issue 2: Formation of an unexpected side product.
| Possible Cause | Suggested Solution |
| Reduction instead of Addition (Grignard) | Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr) or switch to an organolithium reagent. |
| Uncontrolled Stereoselectivity | Use a chelating Lewis acid (e.g., TiCl₄, MgBr₂) to promote chelation control or a non-chelating Lewis acid (e.g., BF₃·OEt₂) for Felkin-Anh control.[21][22] The choice of protecting group on an adjacent stereocenter also plays a critical role.[22][23] |
Data Presentation: Comparison of Methods
The following table summarizes yields for different reactions with hindered ketones, illustrating the effectiveness of various strategies.
| Reaction | Hindered Ketone | Reagent/Conditions | Yield (%) | Reference |
| Methylenation | Fenchone | Ph₃P=CH₂ / K-t-BuOK, Ether, Reflux | 90% | [12] |
| Methylenation | Di-tert-butyl ketone | Ph₃P=CH₂ / K-t-BuOK, Benzene, Reflux | 96% | [12] |
| Grignard Addition | Diisopropyl ketone | Neopentylmagnesium chloride | 4% (Addition) | [24] |
| Grignard Addition | Diisopropyl ketone | Neopentylmagnesium chloride | 90% (Enolization) | [24] |
| Reformatsky Reaction | Pivalophenone | Ethyl bromoacetate, Zn, Iodine, Ultrasound | 95% | [18] |
| Reduction to Alcohol | Acetone | MeMgBr in Anhydrous Ether | 95% | [25] |
| Reduction to Alcohol | Cyclohexanone | MeMgBr in Anhydrous Ether | 90% | [25] |
Experimental Protocols
Protocol 1: High-Yield Methylenation of a Hindered Ketone using K-t-BuOK
This protocol is adapted from the procedure described for the successful methylenation of highly hindered ketones.[12]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with dry ether (or benzene) (approx. 2 M relative to the ketone). Add potassium-tert-butoxide (1.3 equivalents).
-
Ylide Generation: To the stirred suspension, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Reaction Initiation: Heat the mixture to reflux. The characteristic orange color of the ylide should appear.
-
Substrate Addition: Add the sterically hindered ketone (1.0 equivalent) dissolved in a minimal amount of the reaction solvent.
-
Reaction Monitoring: Continue refluxing and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often complete within a few hours.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The product can be purified by flash column chromatography.
Protocol 2: Luche Reduction of a Hindered α,β-Unsaturated Ketone
This protocol describes the selective 1,2-reduction of an enone to an allylic alcohol, a common challenge with hindered substrates.
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the hindered α,β-unsaturated ketone (1.0 equivalent) in methanol (approx. 0.1 M).
-
Lewis Acid Addition: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equivalents) to the solution and stir until it dissolves completely.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the cold solution. Vigorous gas evolution may be observed.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding acetone, followed by water. Allow the mixture to warm to room temperature.
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting allylic alcohol by flash column chromatography.
Mandatory Visualizations
Caption: Troubleshooting decision tree for hindered ketone reactions.
Caption: Competing pathways in Grignard reactions of bulky ketones.[1][2]
Caption: General workflow for using a ketone protecting group.[13][14][15]
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 15. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. High-intensity ultrasound-promoted reformatsky reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent Studies on the Application of Microwave-Assisted Method for the Preparation of Heterogeneous Catalysts and Catalytic Hydrogenation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions [mdpi.com]
- 21. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ijrpr.com [ijrpr.com]
Technical Support Center: Disodium (ethoxycarbonyl)phosphonate
Welcome to the Technical Support Center for Disodium (ethoxycarbonyl)phosphonate. This resource is designed to assist researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and troubleshooting of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C in a tightly sealed container to prevent moisture absorption.
Q2: What is the general stability of this compound?
A2: The carbon-phosphorus (C-P) bond in phosphonates is generally resistant to chemical hydrolysis and thermal decomposition. However, the ester group in this compound can be susceptible to hydrolysis under certain conditions.
Q3: Is this compound stable in aqueous solutions?
A3: Phosphonate esters can undergo hydrolysis in aqueous solutions, and the rate of this degradation is influenced by pH and temperature. It is advisable to prepare aqueous solutions fresh for each experiment and avoid prolonged storage, especially at non-neutral pH.
Q4: What are the potential degradation products of this compound?
A4: Under hydrolytic conditions, this compound can degrade to (ethoxycarbonyl)phosphonic acid and further to phosphonoformic acid and ethanol.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Low Yield in Synthesis of Phosphonoformic Acid Esters
Problem: Observed low yield of the desired phosphonoformic acid ester when using this compound as a starting material.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degradation of the Reagent | Ensure that the this compound has been stored correctly at -20°C and has not been repeatedly exposed to atmospheric moisture. Use a fresh vial if degradation is suspected. |
| Hydrolysis During Reaction | Minimize the presence of water in the reaction mixture. Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it quickly and at a low temperature. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). If the reaction is sluggish, consider adjusting the reaction temperature or time. |
| Side Reactions | The ethoxycarbonyl group can be susceptible to nucleophilic attack. Ensure that the reaction conditions are optimized to favor the desired transformation. Consider using a less nucleophilic base if applicable. |
Inconsistent Reaction Outcomes
Problem: Significant variability in reaction yields and purity between different batches of a synthesis using this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Reagent Quality | The purity of this compound can vary. It is advisable to use a reagent from a reputable supplier and to characterize it upon receipt if possible. |
| Moisture Contamination | As a hygroscopic solid, even small amounts of absorbed water can affect the reaction. Handle the reagent in a dry atmosphere (e.g., in a glovebox or under an inert gas). |
| Reaction Scale Effects | When scaling up a reaction, heat and mass transfer limitations can become more pronounced. Ensure efficient stirring and temperature control. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method to assess the stability of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
Deionized water
-
pH buffers (e.g., phosphate-buffered saline for pH 7.4, acetate buffer for acidic pH, carbonate-bicarbonate buffer for basic pH)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Thermostatted incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired pH buffer.
-
Incubation: Aliquot the solution into several vials and incubate them at the desired temperature.
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator.
-
Sample Analysis: Immediately analyze the sample by HPLC to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in reactions involving this compound.
Caption: Troubleshooting workflow for low reaction yield.
Hydrolysis Pathway of this compound
This diagram illustrates the potential hydrolysis pathway of this compound.
Caption: Potential hydrolysis pathway.
Technical Support Center: Phosphonate Byproduct Purification
Welcome to the technical support center for the purification of phosphonate-containing compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the removal of water-soluble phosphonate byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are water-soluble phosphonate byproducts so difficult to remove?
Water-soluble phosphonate byproducts, particularly phosphonic acids, are challenging to remove due to their high polarity and poor solubility in many common organic solvents used for extraction or standard silica gel chromatography.[1] Their hygroscopic nature often results in sticky, non-crystalline oils, further complicating isolation and purification.[2] Additionally, phosphonates can form stable, soluble complexes with metal ions, which can interfere with precipitation and flocculation methods.[3]
Q2: What are the primary strategies for removing phosphonate byproducts?
The main strategies can be broadly categorized as follows:
-
Purification of Precursors: A common and effective approach is to purify the phosphonate precursor, typically a dialkyl phosphonate ester, which is less polar and more amenable to standard silica gel chromatography. The purified ester is then deprotected (hydrolyzed) to the final phosphonic acid in a clean reaction, often requiring minimal further purification.[4]
-
Precipitation & Crystallization: This involves converting the phosphonic acid into a salt (e.g., sodium, triethylammonium, or dicyclohexylammonium salt) to induce crystallization.[2] Adjusting the pH of an aqueous solution can also selectively precipitate the desired product or byproduct.[2]
-
Chromatography: For direct purification of polar phosphonic acids, specialized chromatographic techniques are necessary. These include strong anion-exchange chromatography, hydrophilic interaction chromatography (HILIC), and reverse-phase HPLC using C18 columns with polar eluents.[2][4][5]
-
Adsorption: Certain materials, such as granular ferric hydroxide (GFH) and other novel adsorbents (e.g., ZnFeZr-based materials), show a strong affinity for phosphonates and can be used to remove them from solution.[6][7]
Q3: My final phosphonic acid product is a sticky, hygroscopic oil. How can I solidify it?
This is a common issue with phosphonic acids.[2] Several techniques can be attempted:
-
Salt Formation: Convert the acid to a salt. Adding sodium hydroxide to a specific pH (often around 3.5-4.5) can facilitate the crystallization of the sodium salt.[2] Alternatively, forming an ammonium salt with dicyclohexyl amine is a known technique.[2]
-
Lyophilization (Freeze-Drying): Freeze-drying from a solution, particularly with tert-butanol (tBuOH), can yield a more manageable fluffy foam instead of a sticky goo, although solvent adducts may sometimes form.[2]
-
Azeotropic Distillation: To remove residual water, which contributes to the sticky nature, perform azeotropic distillation with a solvent like toluene.[4]
Q4: How can I confirm that all phosphonate byproducts have been removed?
Due to their unique properties, phosphonates are not detectable with common multi-residue methods.[8] Specialized analytical techniques are required:
-
NMR Spectroscopy: 31P NMR is highly effective for identifying and quantifying phosphorus-containing compounds. The presence of unexpected peaks would indicate impurities.
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC/MS), particularly with a HILIC column, is a powerful method for separating and identifying highly polar phosphonates.[5]
-
Photochemical Oxidation: This method involves the UV-mediated oxidation of phosphonates to orthophosphate, which can then be quantified using standard colorimetric assays like the Ascorbic Acid Method (e.g., with PhosVer™ 3 reagent).[9]
Troubleshooting Guides
Problem 1: Poor separation of my target phosphonic acid from byproducts using standard silica gel chromatography.
-
Cause: Phosphonic acids are highly polar and interact too strongly with silica, leading to poor elution and significant tailing. Purification of phosphonic acids on silica gel often requires very polar eluent systems (e.g., CHCl₃/MeOH/H₂O).[4]
-
Solution 1 - Purify the Precursor: The most reliable solution is to purify the phosphonate diester precursor before the final hydrolysis step. Diesters are significantly less polar and behave well in standard silica gel chromatography.[4]
-
Solution 2 - Switch to a Different Stationary Phase: Use a more appropriate chromatography method such as anion-exchange chromatography, which separates compounds based on charge.[2] Alternatively, reverse-phase HPLC on a C18 column or HILIC may provide the necessary separation.[4][5]
Problem 2: My deprotection (hydrolysis) of a phosphonate ester to the phosphonic acid is incomplete.
-
Cause: The choice of dealkylation method and reaction conditions may not be suitable for the specific substrate. Acidic hydrolysis with concentrated HCl is a common method but can be harsh for sensitive molecules.[4]
-
Solution 1 - Use the McKenna Reaction: The McKenna reaction, which involves reacting the ester with bromotrimethylsilane (BTMS) followed by solvolysis (e.g., with methanol or water), is a very mild and efficient method for dealkylating phosphonate esters.[4][10] It is often the preferred method for substrates that are sensitive to strong acids.[4]
-
Solution 2 - Optimize Acid Hydrolysis: If using HCl, ensure the reaction is heated to reflux for a sufficient duration (1 to 12 hours). After the reaction, excess HCl and water should be thoroughly removed by distillation and azeotropic distillation with toluene to drive the equilibrium.[4]
Problem 3: During purification by precipitation, both my product and the byproducts are crashing out of solution.
-
Cause: The product and byproduct have similar solubility profiles under the chosen precipitation conditions (e.g., pH, solvent system, counter-ion).
-
Solution 1 - Fine-Tune the pH: Carefully adjust the pH in small increments. There is often a narrow pH window where the desired compound's salt will selectively crystallize while the impurities remain in solution. For bisphosphonates, this is often around pH 3.5.[2]
-
Solution 2 - Change the Counter-ion: If forming a sodium salt is not selective, try a different cation. Triethylammonium or dicyclohexylammonium salts have different crystal packing and solubility properties and may offer better selectivity.[2]
-
Solution 3 - Solvent System Modification: Try precipitating the compound from a different solvent system. For example, adding methanol to a concentrated aqueous solution can sometimes induce selective precipitation.[2]
Data on Removal & Recovery Efficiency
The following table summarizes quantitative data from studies on various phosphonate removal techniques, primarily from aqueous systems. While many of these studies focus on wastewater treatment, the relative efficiencies can inform decisions in a laboratory setting.
| Technique | Phosphonate Target | Initial Concentration | Final Concentration | Removal Efficiency | Reference(s) |
| Fe(III)/UV/Co-Precipitation | Ca(II)-NTMP | 1.81 mg/L (as P) | 0.17 mg/L (as P) | ~90.6% | [11][12] |
| Fe(III)/UV/Co-Precipitation | Effluent 1 | 4.3 mg/L (as P) | 0.23 mg/L (as P) | ~94.7% | [11] |
| Fe(III)/UV/Co-Precipitation | Effluent 2 | 0.90 mg/L (as P) | 0.14 mg/L (as P) | ~84.4% | [11] |
| Adsorption & Desorption (ZnFeZr) | NTMP | N/A | N/A | 90% (Desorption) | [6] |
| Adsorption & Desorption (ZnFeZr) | DTPMP | N/A | N/A | 100% (Desorption) | [6] |
| Adsorption & Desorption (Zr-La@Fe₃O₄) | Phosphonate | N/A | N/A | 96.1% - 101.8% (Desorption) | [6][13] |
| Flocculation (Ca(OH)₂) | NTMP | N/A | N/A | 82.34% | [3] |
NTMP: Nitrilotrimethylphosphonic acid; DTPMP: Diethylenetriamine penta(methylene phosphonic acid)
Experimental Protocols
Protocol 1: Purification via Salt Precipitation
This protocol describes the formation of a sodium salt to crystallize a phosphonic acid from an aqueous solution.
-
Dissolution: Dissolve the crude phosphonic acid product in deionized water to create a concentrated solution.
-
pH Adjustment: While stirring, slowly add a solution of sodium hydroxide (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Induce Precipitation: Carefully adjust the pH to a target range, typically between 3.5 and 4.5, where the monosodium salt is least soluble.[2] The optimal pH may need to be determined empirically.
-
Crystallization: Once precipitation begins, continue stirring at room temperature for 1-2 hours to allow for complete precipitation. For improved crystal formation, the mixture can be cooled in an ice bath or refrigerated overnight.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold water or an appropriate organic solvent (e.g., methanol) to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified salt under high vacuum to remove all traces of solvent.
Protocol 2: Deprotection of Dialkyl Phosphonates via the McKenna Reaction
This protocol details a mild, two-step method for converting a purified dialkyl phosphonate to its corresponding phosphonic acid.[4][10]
-
Silylation:
-
Dissolve the purified dialkyl phosphonate in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Add bromotrimethylsilane (BTMS, >2.2 equivalents) to the solution.
-
Stir the reaction at room temperature or gentle reflux (e.g., 35 °C) for 1-24 hours.[10] The reaction progress can be monitored by 31P NMR until the starting material peak has been completely converted to the bis(trimethylsilyl) ester intermediate.
-
-
Solvolysis:
-
After the reaction is complete, carefully remove the solvent and excess BTMS under reduced pressure.
-
Add methanol to the residue. This will rapidly hydrolyze the silyl ester to the phosphonic acid and produce methoxytrimethylsilane.
-
Stir for 30-60 minutes at room temperature.
-
-
Isolation:
Visualized Workflows
Caption: Decision workflow for selecting a phosphonate purification strategy.
Caption: Experimental workflow for the McKenna Reaction protocol.
Caption: Experimental workflow for purification via salt precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Removal and Recovery of Phosphonate Antiscalants | TU Delft Repository [repository.tudelft.nl]
- 8. primoris-lab.com [primoris-lab.com]
- 9. cdn.hach.com [cdn.hach.com]
- 10. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 11. Highly efficient removal of phosphonates from water by a combined Fe(III)/UV/co-precipitation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparison of different phosphonate esters for olefination selectivity
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds. The choice of phosphonate ester reagent is paramount in dictating the E/Z selectivity of the resulting olefin. This guide provides an objective comparison of different phosphonate esters, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic goals.
Introduction to Olefination Selectivity with Phosphonate Esters
The stereochemical outcome of the HWE reaction is primarily influenced by the structure of the phosphonate ester and the reaction conditions employed. While the classical HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, modifications to the phosphonate ester have given rise to highly selective methods for accessing the less stable (Z)-alkene.[1][2] This guide will focus on the comparison of three main classes of phosphonate esters: the classical trialkyl phosphonoacetates for (E)-selectivity, and the Still-Gennari and Ando reagents for (Z)-selectivity.
(E)-Selective Olefination: The Classical Horner-Wadsworth-Emmons Reaction
The standard HWE reaction, typically employing triethyl phosphonoacetate, is a reliable method for the synthesis of (E)-α,β-unsaturated esters.[3] The formation of the (E)-isomer is favored due to thermodynamic control, where the reaction intermediates have time to equilibrate to the more stable anti-conformation, which leads to the (E)-alkene.[3]
Reaction Mechanism for (E)-Selectivity
The accepted mechanism for the (E)-selective HWE reaction is depicted below. The key to the (E)-selectivity is the reversibility of the initial addition of the phosphonate carbanion to the aldehyde, allowing for the formation of the more stable anti-oxaphosphetane intermediate.
(Z)-Selective Olefination: The Still-Gennari and Ando Modifications
Achieving high (Z)-selectivity in the HWE reaction requires overcoming the thermodynamic preference for the (E)-isomer. The Still-Gennari and Ando modifications achieve this by altering the electronic properties of the phosphonate ester, which kinetically favors the formation of the (Z)-alkene.[4][5]
The Still-Gennari Olefination
The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl) esters.[4][6] These electron-withdrawing groups increase the acidity of the α-protons and accelerate the elimination of the oxaphosphetane intermediate. This rapid elimination proceeds from the less stable syn-oxaphosphetane, leading to the (Z)-alkene as the major product under kinetic control.[4][7]
The Ando Olefination
The Ando modification employs diaryl phosphonoacetates, which also feature electron-withdrawing aryl groups on the phosphorus atom.[5] Similar to the Still-Gennari reagents, these phosphonates promote rapid elimination from the syn-oxaphosphetane intermediate, resulting in high (Z)-selectivity.[5]
Reaction Mechanism for (Z)-Selectivity
The mechanism for (Z)-selectivity in both Still-Gennari and Ando olefinations is kinetically controlled. The electron-withdrawing groups on the phosphorus accelerate the elimination step to a rate that is faster than the equilibration between the syn and anti oxaphosphetane intermediates.
Data Presentation: Comparison of Olefination Selectivity
The following tables summarize the performance of different phosphonate esters in the olefination of various aldehydes.
Table 1: Olefination of Aromatic Aldehydes
| Entry | Aldehyde | Phosphonate Ester | Conditions | Yield (%) | E:Z Ratio | Reference |
| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | 95 | >95:5 | [3] |
| 2 | Benzaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 92 | 3:97 | [4] |
| 3 | Benzaldehyde | Ethyl (diphenylphosphono)acetate | NaH, THF, -20 °C | 94 | 3:97 | [8] |
| 4 | p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6, THF, -78 °C | 78 | 1:15.5 | [9] |
| 5 | p-Nitrobenzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH, THF, -78 °C to rt | 99 | 4:96 | [8] |
Table 2: Olefination of Aliphatic Aldehydes
| Entry | Aldehyde | Phosphonate Ester | Conditions | Yield (%) | E:Z Ratio | Reference |
| 1 | Octanal | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | 85 | >95:5 | [3] |
| 2 | Octanal | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | 85 | 10:90 | [4] |
| 3 | Octanal | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH, THF, -20 °C | 90 | 12:88 | [8] |
| 4 | Hexanal | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH, THF, -78 °C to rt | 86 | 20:80 | [2] |
| 5 | Cyclohexanecarboxaldehyde | Ethyl (diphenylphosphono)acetate | t-BuOK, THF, -78 °C | 82 | 5:95 | [5] |
Experimental Protocols
General Experimental Workflow
The general workflow for a Horner-Wadsworth-Emmons reaction is outlined below. Specific details for each method are provided in the subsequent protocols.
Protocol 1: (E)-Selective Olefination using Triethyl Phosphonoacetate
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.1 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
Protocol 2: (Z)-Selective Still-Gennari Olefination
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS) (as a solution in toluene or THF)
-
18-crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [8]
-
To a well-stirred solution of 18-crown-6 (5.0 equiv) in anhydrous THF at –78 °C under an argon atmosphere, add a 0.5 M solution of KHMDS in toluene (1.5 equiv).
-
Stir the reaction mixture for 20 minutes at -78 °C.
-
Add the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 equiv) and stir for an additional 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.03 mmol, 1.0 equiv) in anhydrous THF.
-
Stir the reaction for 3 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the (Z)-alkene.[8]
Protocol 3: (Z)-Selective Ando Olefination
Materials:
-
Ethyl (diarylphosphono)acetate (e.g., ethyl (diphenylphosphono)acetate)
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (representative):
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at -20 °C under an argon atmosphere, add a solution of ethyl (diphenylphosphono)acetate (1.1 equiv) in anhydrous THF dropwise.
-
Stir the mixture at -20 °C for 1 hour.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction at -20 °C until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.
Conclusion
The choice of phosphonate ester in the Horner-Wadsworth-Emmons reaction provides a powerful tool for controlling the stereochemical outcome of olefination. For the synthesis of (E)-alkenes, the classical HWE reaction with trialkyl phosphonoacetates remains a robust and reliable method. When the (Z)-isomer is the desired product, both the Still-Gennari and Ando modifications offer excellent selectivity. The Still-Gennari reagents, with their highly electron-withdrawing trifluoroethyl groups, are particularly effective. The Ando reagents provide a valuable alternative, often with comparable selectivity. The selection between the Still-Gennari and Ando reagents may depend on the specific substrate, desired reaction conditions, and commercial availability of the phosphonate ester. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents | Semantic Scholar [semanticscholar.org]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.york.ac.uk [pure.york.ac.uk]
A Comparative Guide to Stereoselective Olefination: Alternatives to Phosphonate Reagents
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. While phosphonate-based methods like the Horner-Wadsworth-Emmons reaction are invaluable, a diverse array of alternative reagents has emerged, offering unique advantages in terms of stereoselectivity, substrate scope, and reaction conditions. This guide provides an objective comparison of three prominent alternatives: the Julia-Kocienski Olefination, the Peterson Olefination, and the Tebbe/Petasis Olefination, supported by experimental data and detailed protocols.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful and widely used method for the synthesis of alkenes, typically yielding the (E)-isomer with high selectivity. This reaction involves the coupling of a heteroaryl sulfone with an aldehyde or ketone. The choice of the heteroaryl group, base, and solvent can influence the stereochemical outcome.[1]
Reaction Mechanism & Stereoselectivity
The reaction proceeds through the addition of a metalated sulfone to a carbonyl compound, forming a β-alkoxy sulfone intermediate. This intermediate then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide to furnish the alkene.[2] The high (E)-selectivity is often attributed to the thermodynamic stability of the anti-diastereomeric intermediate that leads to the trans-alkene.[3]
Performance Data
The Julia-Kocienski olefination has been extensively studied, and its performance with various substrates is well-documented. The following table summarizes representative data.
| Entry | Aldehyde | Sulfone Reagent | Base/Solvent | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Phenyltetrazolyl (PT) sulfone | KHMDS/DME | 95 | >98:2 |
| 2 | Cyclohexanecarboxaldehyde | Phenyltetrazolyl (PT) sulfone | KHMDS/DME | 85 | >98:2 |
| 3 | Isovaleraldehyde | Phenyltetrazolyl (PT) sulfone | KHMDS/DME | 82 | >98:2 |
| 4 | Benzaldehyde | Benzothiazolyl (BT) sulfone | KHMDS/DME | 88 | 95:5 |
| 5 | Benzaldehyde | Pyridyl (PY) sulfone | LiHMDS/THF | 75 | 5:95 |
Data compiled from multiple sources.
Experimental Protocol: Synthesis of (E)-Stilbene
Materials:
-
Benzyl phenyltetrazolyl sulfone (1.0 equiv)
-
Benzaldehyde (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)
-
Anhydrous dimethoxyethane (DME)
Procedure:
-
A solution of benzyl phenyltetrazolyl sulfone in anhydrous DME is cooled to -78 °C under an inert atmosphere.
-
A solution of KHMDS in DME is added dropwise, and the resulting mixture is stirred for 30 minutes.
-
Benzaldehyde is added dropwise, and the reaction is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (E)-stilbene.
Peterson Olefination
The Peterson olefination is a versatile method for the synthesis of both (E)- and (Z)-alkenes from the same β-hydroxysilane intermediate by choosing either acidic or basic elimination conditions.[4] This method involves the reaction of an α-silylcarbanion with an aldehyde or ketone.
Reaction Mechanism & Stereoselectivity
The reaction begins with the addition of the α-silylcarbanion to the carbonyl compound to form a diastereomeric mixture of β-hydroxysilanes. These intermediates can often be isolated. Subsequent treatment with acid induces an anti-elimination to typically yield the (E)-alkene, while base-promoted syn-elimination affords the (Z)-alkene.[4][5]
Performance Data
The ability to control the stereochemical outcome by the choice of workup is a key advantage of the Peterson olefination.
| Entry | Aldehyde/Ketone | α-Silylcarbanion | Workup | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | (Trimethylsilyl)methyllithium | Acid (H₂SO₄) | 85 | >95:5 |
| 2 | Benzaldehyde | (Trimethylsilyl)methyllithium | Base (KH) | 88 | <5:95 |
| 3 | Cyclohexanone | (Trimethylsilyl)methyllithium | Acid (H₂SO₄) | 90 | - |
| 4 | 4-Methoxybenzaldehyde | α-(t-Butyldiphenylsilyl)benzyllithium | Acid (BF₃·OEt₂) | 82 | 98:2 |
| 5 | 4-Methoxybenzaldehyde | α-(t-Butyldiphenylsilyl)benzyllithium | Base (KH) | 85 | 3:97 |
Data compiled from multiple sources.
Experimental Protocol: Stereoselective Synthesis of (E)- or (Z)-Stilbene
Materials:
-
α-(Trimethylsilyl)benzyllithium (prepared in situ from (trimethylsilyl)methylbenzene and n-butyllithium)
-
Benzaldehyde (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
For (E)-stilbene: Dilute sulfuric acid
-
For (Z)-stilbene: Potassium hydride (KH)
Procedure:
-
A solution of (trimethylsilyl)methylbenzene in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes to generate the α-silylcarbanion.
-
Benzaldehyde is added dropwise, and the reaction is stirred at -78 °C for 1 hour.
-
The reaction is quenched with water, and the β-hydroxysilane intermediate is extracted with diethyl ether. The organic layer is dried and concentrated.
-
For (E)-Stilbene (Acidic Workup): The crude β-hydroxysilane is dissolved in THF and treated with dilute sulfuric acid at room temperature until the elimination is complete (monitored by TLC).
-
For (Z)-Stilbene (Basic Workup): The crude β-hydroxysilane is dissolved in anhydrous THF and added to a suspension of potassium hydride at 0 °C. The reaction is stirred until completion.
-
After the respective workups, the mixtures are extracted, dried, and purified by column chromatography to yield the desired stilbene isomer.
Tebbe and Petasis Olefination
The Tebbe and Petasis reagents are titanium-based compounds primarily used for the methylenation of carbonyl groups, including esters and amides, which are often unreactive towards phosphonate reagents.[2] While their main application is the introduction of a =CH₂ group, derivatives of the Petasis reagent can be used to form substituted alkenes.
Reaction Mechanism
Both reactions are thought to proceed through a common intermediate, a titanium carbene (Schrock carbene). This highly reactive species undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate, which then fragments to yield the alkene and a titanium oxide byproduct.[2]
Performance Data
The Tebbe and Petasis reagents are highly effective for the methylenation of a wide range of carbonyl compounds. Data for the formation of substituted alkenes is less common, as this is not their primary application.
| Entry | Carbonyl Compound | Reagent | Product | Yield (%) |
| 1 | Cyclohexanone | Tebbe Reagent | Methylenecyclohexane | 92 |
| 2 | Ethyl benzoate | Tebbe Reagent | 1-Ethoxy-1-phenylethene | 85 |
| 3 | N,N-Dimethylbenzamide | Tebbe Reagent | N,N-Dimethyl-1-phenylvinylamine | 78 |
| 4 | Benzophenone | Petasis Reagent (Cp₂Ti(CH₂Ph)₂) | 1,1,2-Triphenylethene | 89 |
| 5 | Ethyl caproate | Petasis Reagent | 1-Ethoxy-1-heptene | 91 |
Data compiled from multiple sources.
Experimental Protocol: Methylenation of Cyclohexanone using Tebbe Reagent
Materials:
-
Tebbe reagent (0.5 M solution in toluene, 1.1 equiv)
-
Cyclohexanone (1.0 equiv)
-
Anhydrous toluene
-
Pyridine (catalytic amount)
Procedure:
-
A solution of cyclohexanone in anhydrous toluene is cooled to -40 °C under an inert atmosphere.
-
A catalytic amount of pyridine is added.
-
The Tebbe reagent solution is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is carefully quenched by the slow addition of methanol, followed by water.
-
The mixture is filtered through a pad of celite, and the filtrate is extracted with pentane.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated carefully by distillation to afford methylenecyclohexane.
Conclusion
The Julia-Kocienski, Peterson, and Tebbe/Petasis olefinations represent powerful and versatile alternatives to traditional phosphonate-based reagents for the stereoselective synthesis of alkenes. The Julia-Kocienski olefination is a reliable method for obtaining (E)-alkenes with high selectivity. The Peterson olefination offers the unique advantage of producing either (E)- or (Z)-alkenes from a common intermediate by simply changing the workup conditions. The Tebbe and Petasis reagents excel in the methylenation of a broad range of carbonyl compounds, including those that are typically unreactive towards other olefination reagents. The choice of the most suitable method will depend on the desired stereochemical outcome, the nature of the substrates, and the overall synthetic strategy. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their specific synthetic challenges.
References
A Comparative Guide to Olefination Methods in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon double bonds is a cornerstone of complex molecule synthesis. The choice of olefination method can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an objective comparison of prominent olefination methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable strategy for a given synthetic challenge.
This guide will delve into the intricacies of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia olefination (including the Julia-Kocienski modification), the Peterson olefination, and the powerful olefin metathesis reactions catalyzed by Grubbs and Schrock catalysts.
Comparative Analysis of Olefination Methods
The selection of an appropriate olefination method is contingent on several factors, including the nature of the carbonyl compound and the desired stereochemical outcome of the resulting alkene. The following table summarizes the key characteristics of each method to facilitate a direct comparison.
| Reaction | Description | Typical Substrates | Reaction Conditions | Yield Range | Stereoselectivity (E/Z) |
| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone.[1][2] | Aldehydes, Ketones | Varies with ylide stability; unstabilized ylides often require strong bases (e.g., n-BuLi). | Moderate to High | Unstabilized ylides generally favor Z-alkenes; stabilized ylides favor E-alkenes.[3][4] |
| Horner-Wadsworth-Emmons (HWE) | Reaction of a phosphonate carbanion with an aldehyde or ketone.[1][5] | Aldehydes, Ketones (more reactive than Wittig) | Typically milder bases (e.g., NaH, K2CO3) in polar aprotic solvents.[6][7] | High | Generally provides excellent E-selectivity, especially with stabilized phosphonates.[6][8] Modifications exist for Z-selectivity. |
| Julia-Lythgoe Olefination | Reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination.[9] | Aldehydes, Ketones | Multi-step process involving strong base, acylation, and a reducing agent (e.g., Na/Hg amalgam).[9][10] | Good to High | Generally high E-selectivity. |
| Julia-Kocienski Olefination | A one-pot modification of the Julia olefination using heteroaryl sulfones.[11][12][13] | Aldehydes, Ketones | Milder conditions, often a single step with a strong base (e.g., KHMDS).[11] | High | Typically high E-selectivity.[11][12] |
| Peterson Olefination | Reaction of an α-silylcarbanion with an aldehyde or ketone to form a β-hydroxysilane, which then eliminates to form an alkene.[14][15] | Aldehydes, Ketones | Can proceed via acidic or basic elimination, allowing for stereochemical control.[14][16][17] | Good to High | Stereodivergent: acidic elimination gives anti-elimination (often E-alkene), while basic elimination gives syn-elimination (often Z-alkene).[16][17] |
| Olefin Metathesis (Grubbs/Schrock) | Catalytic reaction that redistributes fragments of alkenes by the cleavage and regeneration of C=C double bonds.[18] | Terminal or internal alkenes | Requires a transition metal catalyst (Ruthenium for Grubbs, Molybdenum for Schrock). | Good to High | Can be influenced by catalyst and substrate structure. |
Reaction Mechanisms and Workflows
To visualize the distinct pathways of these olefination reactions, the following diagrams illustrate their core mechanistic steps.
References
- 1. pediaa.com [pediaa.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. Julia olefination - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 13. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peterson olefination - Wikipedia [en.wikipedia.org]
- 15. Peterson Olefination [organic-chemistry.org]
- 16. Peterson Olefination | NROChemistry [nrochemistry.com]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Olefin metathesis - Wikipedia [en.wikipedia.org]
Assessing the Scalability of the Horner-Wadsworth-Emmons Reaction: A Comparative Guide
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with high stereocontrol.[1][2] For researchers, scientists, and drug development professionals, the scalability of such a pivotal reaction is a critical consideration, bridging the gap between laboratory-scale discovery and industrial-scale production. This guide provides a comprehensive assessment of the HWE reaction's scalability, comparing it with alternatives and presenting supporting experimental data to inform process development and large-scale synthesis endeavors.
Key Advantages for Scalability
The HWE reaction offers several distinct advantages over the classical Wittig reaction, making it particularly amenable to large-scale applications.[3][4] A primary benefit lies in the nature of its byproduct. The HWE reaction generates a water-soluble phosphate ester, which can be easily removed through aqueous extraction.[1][3] This simplifies the purification process, often obviating the need for chromatography, a significant bottleneck in industrial synthesis.[5][6] In contrast, the Wittig reaction produces triphenylphosphine oxide, a non-polar byproduct that frequently complicates purification.[4]
Furthermore, the phosphonate carbanions utilized in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides in the Wittig reaction.[1][4] This enhanced nucleophilicity allows for reactions with a broader range of aldehydes and ketones, including sterically hindered substrates that may be unreactive in Wittig olefinations.[7]
Comparative Performance Data
The following table summarizes key performance indicators of the Horner-Wadsworth-Emmons reaction under various conditions and at different scales, alongside a comparison with the Wittig reaction.
| Reaction | Scale | Aldehyde/Ketone Substrate | Phosphonate/Ylide Reagent | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio | Purification Method |
| HWE (Standard) | 1 mmol | Aromatic Aldehyde | Triethyl phosphonoacetate | NaH / THF | 25 | 2 | >95 | >95:5 (E) | Aqueous Extraction, Column |
| HWE (Standard) | Kilogram Scale | Aliphatic Aldehyde | Triethyl phosphonoacetate | NaOEt / EtOH | 25 | 4 | 85-90 | >90:10 (E) | Aqueous Extraction, Recrystallization |
| HWE (Still-Gennari) | 1.03 mmol | Aliphatic Aldehyde | Bis(2,2,2-trifluoroethyl) phosphonate derivative | KHMDS, 18-crown-6 / THF | -78 | 3 | 78 | >95:5 (Z) | Aqueous Extraction, Column |
| HWE (Ando) | Multi-gram | Aromatic Aldehyde | Methylated Ando-HWE reagent | KHMDS / THF | -78 | - | High | >95:5 (Z) | Recrystallization |
| Wittig Reaction | 1 mmol | Aromatic Aldehyde | (Carbethoxymethylene)triphenylphosphorane | - | 80 | 16 | ~80-90 | Variable | Column Chromatography |
Experimental Protocols
Detailed methodologies are crucial for reproducing and scaling chemical processes. Below are representative experimental protocols for the Horner-Wadsworth-Emmons reaction.
General Procedure for HWE Reaction (E-selective)
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added triethyl phosphonoacetate (1.1 equiv) dropwise. The mixture is stirred at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional 30 minutes. The reaction mixture is cooled back to 0 °C, and a solution of the aldehyde (1.0 equiv) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC, typically 2-4 hours). The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography or recrystallization.
Still-Gennari Modification for HWE Reaction (Z-selective)[7]
To a well-stirred solution of 18-crown-6 (5.0 equiv) in THF (16 mL) at -78 °C is added a 0.5 M solution of potassium bis(trimethylsilyl)amide (KHMDS) in toluene (1.5 equiv), and the reaction is stirred for 20 minutes. After the addition of the phosphonate reagent (1.0 equiv), the mixture is stirred for 1 hour. A solution of the aldehyde (1.03 mmol, 1.0 equiv) in THF is then added, and stirring is continued for 3 hours at -78 °C. The reaction is quenched with saturated aqueous NH4Cl, extracted with diethyl ether, dried over anhydrous Na2SO4, and concentrated in vacuo. Purification by flash column chromatography yields the Z-alkene.[7]
Visualizing the Process and Mechanism
To better understand the workflow of scaling a chemical reaction and the underlying mechanism of the HWE reaction, the following diagrams are provided.
Caption: Workflow for assessing and implementing the scalability of a chemical reaction.
Caption: Key mechanistic steps of the Horner-Wadsworth-Emmons reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction is a robust and highly scalable method for olefination, offering significant advantages over the Wittig reaction for industrial applications. The ease of byproduct removal, amenability to chromatography-free purification, and the development of stereoselective modifications like the Still-Gennari and Ando protocols make the HWE reaction a preferred choice for the large-scale synthesis of complex molecules in the pharmaceutical and fine chemical industries.[5][7][8] Careful consideration of reaction conditions, including the choice of base, solvent, and phosphonate reagent, is crucial for achieving optimal yields and stereoselectivity at any scale.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Collection - Scalable Preparation of Methylated Ando-Type HornerâWadsworthâEmmons Reagent - Organic Process Research & Development - Figshare [acs.figshare.com]
A Comparative Guide to the Use of Disodium (ethoxycarbonyl)phosphonate in Synthesis
In the landscape of synthetic organic chemistry and drug development, the formation of carbon-carbon double bonds is a foundational transformation. The Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar among olefination methodologies, prized for its reliability and stereocontrol.[1][2][3] This reaction utilizes a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes, typically with a strong preference for the (E)-isomer.[1][2][4]
This guide provides a cost-benefit analysis of utilizing Disodium (ethoxycarbonyl)phosphonate, a pre-formed salt for generating the necessary phosphonate carbanion, and compares its performance against common alternatives that require in-situ deprotonation.
Cost and Performance Analysis of Phosphonating Reagents
The primary advantage of this compound lies in its convenience, as it circumvents the need for handling pyrophoric bases like sodium hydride (NaH) to generate the reactive carbanion. However, this convenience often comes at a higher initial reagent cost. The most common alternatives are dialkyl phosphonates, such as Diethyl phosphite or Diethyl [(ethoxycarbonyl)methyl]phosphonate (also known as Triethyl phosphonoacetate), which are deprotonated in the reaction mixture.
Data Presentation: Reagent Cost Comparison
The following table summarizes the approximate costs for this compound and two common alternatives. Prices are sourced from publicly available supplier data and are subject to change.
| Reagent | CAS Number | Supplier Example | Price (per gram) |
| This compound | 72305-00-1 | CymitQuimica[5] | ~€4.09 (for 250mg) |
| Diethyl [(ethoxycarbonyl)methyl]phosphonate | 867-13-0 | Apollo Scientific[6] | ~£0.09 (for 1kg) |
| Diethyl phosphite | 762-04-9 | TCI, Thermo Scientific[7][8] | Varies by supplier |
Note: Prices are for comparison purposes only and can vary significantly based on vendor, purity, and quantity.
Data Presentation: Performance and Feature Comparison
| Feature | This compound | Diethyl [(ethoxycarbonyl)methyl]phosphonate + Base |
| Reagent State | Pre-formed, solid sodium salt | Liquid ester requiring in-situ deprotonation |
| Handling | Non-pyrophoric solid, potentially hygroscopic | Liquid ester is stable; requires handling of a strong, often pyrophoric, base (e.g., NaH) |
| Reaction Steps | 1. Dissolution and reaction with carbonyl | 1. Deprotonation of phosphonate with base. 2. Reaction with carbonyl |
| Byproducts | Water-soluble sodium phosphate salts | Water-soluble sodium phosphate salts[4] |
| Stereoselectivity | Predominantly (E)-alkene formation, typical of HWE reactions[1][4] | Predominantly (E)-alkene formation; can be tuned (e.g., Still-Gennari modification for Z-alkenes)[1][2] |
| Substrate Scope | Reacts with aldehydes and ketones[1][4] | Highly reactive carbanion reacts with aldehydes and ketones[4] |
Experimental Protocols
The following are generalized protocols for a Horner-Wadsworth-Emmons reaction. Note: These are illustrative examples. Researchers should consult peer-reviewed literature for specific substrate-optimized conditions.
Protocol 1: Using this compound
-
Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., Tetrahydrofuran - THF, or Dimethoxyethane - DME) via syringe. Stir the suspension.
-
Reactant Addition: Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the phosphonate suspension at room temperature or 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired alkene.
Protocol 2: Using Diethyl [(ethoxycarbonyl)methyl]phosphonate and Sodium Hydride
-
Reaction Setup: Under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried round-bottom flask.
-
Washing (Optional): Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and dry the NaH under a stream of inert gas.
-
Carbanion Formation: Add anhydrous THF via syringe, and cool the suspension to 0 °C. Add Diethyl [(ethoxycarbonyl)methyl]phosphonate (1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases, indicating the formation of the phosphonate carbanion.
-
Reactant Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor progress by TLC.
-
Workup and Purification: Follow steps 5-7 from Protocol 1.
Visualizations: Workflows and Relationships
The following diagrams illustrate the logical comparison between the reagents and a typical experimental workflow.
Caption: Logical comparison of phosphonate reagent strategies.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 867-13-0 Cas No. | Diethyl [(ethoxycarbonyl)methyl]phosphonate | Apollo [store.apolloscientific.co.uk]
- 7. Diethyl phosphite, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. Diethyl Phosphite 762-04-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Safety Operating Guide
Proper Disposal of Disodium (ethoxycarbonyl)phosphonate: A Step-by-Step Guide
For immediate release
This document provides essential safety and logistical information for the proper disposal of Disodium (ethoxycarbonyl)phosphonate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on information for structurally related phosphonate compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to review the SDS for the specific product you are using, if available.
Essential Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar phosphonate compounds, the following PPE is recommended:
-
Eye Protection: Tightly fitting safety goggles or a face shield (8-inch minimum).[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
-
Body Protection: A lab coat or a complete suit protecting against chemicals.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.[1]
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Hazard Summary
The following table summarizes the potential hazards associated with phosphonate compounds, based on data from related chemicals.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [2] |
| Skin Irritation | Causes skin irritation. | [2] |
| Eye Irritation | Causes serious eye irritation. | [2] |
| Respiratory Irritation | May cause respiratory irritation. | [2] |
Step-by-Step Disposal Procedure
-
Consult Local Regulations: Before initiating disposal, consult your institution's EHS department and local hazardous waste regulations. Disposal procedures can vary significantly by location.
-
Prepare for Disposal:
-
Ensure all personnel involved in the disposal process are fully trained on the potential hazards and have read the relevant safety information.
-
Designate a specific, well-ventilated area for the disposal procedure.
-
Have a spill kit readily available.
-
-
Small Quantities (Research Scale):
-
For small residual amounts, carefully wipe down contaminated surfaces with a damp cloth or absorbent paper.
-
Place all contaminated materials, including wipes and any empty containers, into a designated hazardous waste container. The container must be properly labeled with the chemical name and associated hazards.
-
-
Large Quantities or Bulk Disposal:
-
Do not attempt to dispose of large quantities of this compound down the drain or in regular trash.[1]
-
The primary method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contact a licensed professional waste disposal service to handle the material.[1]
-
Ensure the chemical is in a clearly labeled, sealed, and appropriate container for transport.
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water, if the compound is soluble and it is permissible by local regulations for the rinse aid to be treated as hazardous waste).
-
Collect the rinsate and treat it as hazardous waste.
-
Once decontaminated, follow institutional guidelines for the disposal of the container. Do not reuse the container for other purposes.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Disodium (ethoxycarbonyl)phosphonate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Disodium (ethoxycarbonyl)phosphonate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound and other phosphonates. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety Goggles / Face Shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield of at least 8 inches is recommended.[1] |
| Skin | Chemical-resistant Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[1] |
| Protective Clothing | A complete suit protecting against chemicals is advised. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] | |
| Respiratory | Respiratory Protection | Recommended if handling solid products that may produce airborne dust, especially in inadequately ventilated areas.[1] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this chemical in a well-ventilated area.[2]
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[2] Do not breathe in dust, fumes, gas, mist, vapors, or spray.
-
Hygiene Practices: Wash hands thoroughly before breaks and immediately after handling the chemical.[3] Do not eat, drink, or smoke in the work area.
-
Spill Management: In case of a spill, absorb it with an inert material such as sand or vermiculite and place it in a suitable container for chemical waste.[2]
Storage Protocol:
-
Temperature: Store the compound at -20°C for maximum stability.[4]
-
Container: Keep the container tightly sealed and store it in a dry, well-ventilated place.[2]
-
Incompatible Materials: Store away from strong oxidizing agents.
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and adhere to regulatory requirements.
Disposal Protocol:
-
Waste Classification: this compound should be disposed of as hazardous waste.
-
Containerization: Collect surplus and non-recyclable solutions in a suitable, closed container clearly labeled for chemical waste.
-
Professional Disposal: Engage a licensed professional waste disposal service to dispose of the material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
